2,4-Dichloro-7-methoxyquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4-dichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVDLMHZLUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628567 | |
| Record name | 2,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55934-22-0 | |
| Record name | 2,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,4-Dichloro-7-methoxyquinoline
CAS Number: 55934-22-0 Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.07 g/mol
This technical guide provides a comprehensive overview of 2,4-Dichloro-7-methoxyquinoline, a key heterocyclic intermediate in the field of medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, applications, and the biological activities of its derivatives.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its structure features a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 7. The presence of two reactive chlorine atoms makes it a versatile precursor for the synthesis of a wide range of substituted quinoline derivatives. The electron-withdrawing nature of the chlorine atoms and the quinoline ring system makes the C4 position particularly susceptible to nucleophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55934-22-0 | |
| Molecular Formula | C₁₀H₇Cl₂NO | |
| Molecular Weight | 228.07 g/mol | |
| Melting Point | 132-138 °C | Biosynce, Sigma-Aldrich |
| Boiling Point | ~327.9 °C at 760 mmHg | ChemNet, Sigma-Aldrich |
| Density | ~1.4 g/cm³ | Biosynce, ChemNet |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | XHKVDLMHZLUDSK-UHFFFAOYSA-N | |
| SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinolin-4(1H)-one. This precursor can be synthesized from 3-methoxyaniline.
Synthesis of 7-methoxy-1H-quinolin-4-one (Intermediate)
A common route to the quinolone intermediate involves the reaction of an aniline with a β-ketoester or equivalent, followed by thermal cyclization.
Experimental Protocol:
-
Step 1: Condensation. 3-Methoxyaniline (1.0 eq) is reacted with an equimolar amount of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable solvent such as 2-propanol. The mixture is heated at approximately 70 °C for 1 hour. After the reaction, the solvent is removed under reduced pressure to yield the condensation product, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione.
-
Step 2: Cyclization. The crude product from Step 1 is suspended in a high-boiling point solvent like diphenyl ether. The mixture is heated to a high temperature (e.g., 220 °C) for approximately 1.5 hours to induce cyclization.
-
Step 3: Purification. After cooling, the reaction mixture is purified by column chromatography to isolate the desired product, 7-methoxy-1H-quinolin-4-one.
Chlorination to this compound
The final step involves the conversion of the hydroxyl and keto groups of the quinolone ring system into chlorides using a strong chlorinating agent.
Experimental Protocol:
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 7-methoxy-1H-quinolin-4-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃).
-
Heating. The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up. Once the reaction is complete, the mixture is cooled to room temperature. Excess POCl₃ is carefully removed under reduced pressure.
-
Isolation. The residue is then cautiously poured into a beaker of crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as an aqueous sodium carbonate or ammonium hydroxide solution, which causes the product to precipitate.
-
Purification. The crude solid is collected by filtration, washed thoroughly with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Synthetic Chemistry
This compound serves as a versatile scaffold for the synthesis of polysubstituted quinolines, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position, allowing for regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro substituents by a variety of nucleophiles, including amines, alcohols, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions
This intermediate is an excellent substrate for common cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup. To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heating. Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup. In an oven-dried flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).
-
Reagent Addition. Add this compound (1.0 eq) dissolved in an anhydrous solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 eq).
-
Heating. Heat the reaction mixture to 90-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification. After cooling, the mixture is diluted with an organic solvent and filtered through celite to remove palladium residues. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Caption: Key synthetic transformations of this compound.
Biological Activity of Derivatives
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives synthesized from this compound are of significant interest for their potential as anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.
Anticancer and Kinase Inhibitory Activity
Many derivatives created by substituting the chlorine atoms of the core compound have been investigated as inhibitors of key oncogenic signaling pathways. These compounds often function as ATP-competitive inhibitors of tyrosine kinases. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.
Table 2: Representative Anticancer Activity of Substituted Quinoline/Quinazoline Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Potential Target(s) | Reference(s) |
| 4-Anilinoquinazolines | A549 (Lung) | 0.07 | EGFR | |
| 4-Anilinoquinazolines | MCF-7 (Breast) | 4.65 | EGFR | |
| 4-Anilinoquinazolines | PC-3 (Prostate) | 7.67 | EGFR | |
| 4-Oxyquinoline Derivatives | HUVEC (Endothelial) | 0.09 | VEGFR2, FGFR1, PDGFRβ | |
| 8-Methoxyquinazoline Derivatives | HCT116 (Colon) | 5.64 - 23.18 | β-catenin/TCF4 | |
| 8-Methoxyquinazoline Derivatives | HepG2 (Liver) | 5.64 - 23.18 | β-catenin/TCF4 | |
| 4-Alkoxy-2-arylquinolines | Colon Cancer Panel | 0.875 (Mean GI₅₀) | Topoisomerase I | |
| 4-Alkoxy-2-arylquinolines | Leukemia Panel | 0.904 (Mean GI₅₀) | Topoisomerase I |
Note: The IC₅₀/GI₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. The compounds listed are structurally related and demonstrate the therapeutic potential of the broader quinoline/quinazoline class.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often based on quinoline or quinazoline scaffolds, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
Safety and Handling
This compound is classified as a toxic compound. Appropriate safety precautions must be taken during handling and use. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Contact with skin and eyes should be avoided, as well as inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility is well-established in the synthesis of complex heterocyclic molecules, particularly for the development of novel therapeutic agents. The strategic positioning of its reactive chloro groups allows for selective functionalization, making it an ideal starting material for building libraries of compounds with potential biological activity, especially in the realm of oncology as kinase inhibitors. Researchers working with this compound should adhere to strict safety protocols due to its toxicity.
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, outlines a general synthetic approach, and discusses its potential biological relevance based on related structures.
Core Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[1] The following tables summarize its key physicochemical properties based on available data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇Cl₂NO | [2][3] |
| Molecular Weight | 228.07 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 327.9 ± 37.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 152.1 °C | [3] |
| Vapor Pressure | 0.000374 mmHg at 25°C | [3] |
Table 2: Chemical and Solubility Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | [2] |
| InChIKey | XHKVDLMHZLUDSK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | [2] |
| pKa (Predicted) | -0.79 ± 0.50 | [1][4] |
| Water Solubility (Predicted) | 8.9E-3 g/L at 25°C (Insoluble) | [4] |
Experimental Protocols
General Synthesis of Dichloroquinoline Derivatives
A common method for the synthesis of dichloroquinoline derivatives involves the chlorination of a corresponding dihydroxyquinoline precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
The logical workflow for such a synthesis is depicted below:
Methodology:
-
Reaction Setup: A mixture of the starting material, 7-methoxy-2,4-quinolinediol, and a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
Chlorination: Phosphorus oxychloride (POCl₃) is added to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring. This step quenches the excess POCl₃. The resulting mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to precipitate the crude product.
-
Isolation and Purification: The crude solid is collected by filtration and washed with water. Further purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound are not prominently available in the current body of literature. However, the quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds.
Derivatives of quinoline are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[5] For instance, some quinoline derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
The potential for this compound to interact with biological targets can be inferred from its structural features. The dichloro substitution pattern provides reactive sites for nucleophilic substitution, allowing for the synthesis of a library of derivatives with diverse functionalities. This makes it a valuable intermediate for the development of novel therapeutic agents.
The logical relationship for its potential as a drug discovery intermediate is outlined below:
Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.
References
An In-Depth Technical Guide to 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 2,4-Dichloro-7-methoxyquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a substituted quinoline with the chemical formula C₁₀H₇Cl₂NO.[1] The core structure consists of a quinoline ring system with chlorine atoms at positions 2 and 4, and a methoxy group at position 7.
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇Cl₂NO | [1][2] |
| Molecular Weight | 228.07 g/mol | [1][2] |
| CAS Number | 55934-22-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | quinoline, 2,4-dichloro-7-methoxy- | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 132-133 °C | Sigma-Aldrich |
| Boiling Point | 327.9°C at 760 mmHg | [1] |
| Density | 1.384 g/cm³ | [1] |
| InChI | InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | [1][2] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | [2] |
Spectral Information
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed scientific literature. However, based on established synthetic routes for analogous chlorinated quinoline and quinazoline compounds, a plausible synthetic pathway can be inferred.[4][5][6][7] This typically involves the chlorination of a hydroxyquinoline precursor.
Plausible Synthetic Workflow
The synthesis of this compound can be logically proposed to proceed via the chlorination of 7-methoxy-2,4-quinolinediol. This precursor can be synthesized from 3-methoxyaniline through cyclization reactions. The final chlorination step is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Generalized Experimental Protocol (Inferred)
Disclaimer: The following protocol is a generalized procedure inferred from the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary.
-
Synthesis of 7-methoxy-2,4-quinolinediol: A mixture of 3-methoxyaniline and a suitable malonic acid derivative (e.g., diethyl malonate) is heated, often in a high-boiling solvent like diphenyl ether, to induce cyclization and form the quinolinediol precursor. The intermediate is then typically saponified and acidified to yield the dihydroxyquinoline.
-
Chlorination: The dried 7-methoxy-2,4-quinolinediol is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylformamide or N,N-dimethylaniline may be added.[4][5][6]
-
Reaction Execution: The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity, cytotoxicity, or the specific signaling pathways modulated by this compound.
While the broader class of quinoline derivatives has been extensively studied for various biological activities, including anticancer, antimalarial, and antimicrobial properties, it is crucial to note that these activities are highly dependent on the specific substitution pattern on the quinoline scaffold.[8][9][10] Therefore, attributing the biological effects of other quinoline compounds to this compound would be speculative.
This compound serves primarily as a synthetic intermediate for the creation of more complex molecules, which are then evaluated for their biological activities.[11] For instance, the dichloro-substituents at positions 2 and 4 are reactive sites suitable for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for screening.
Conclusion
This compound is a well-characterized chemical compound in terms of its molecular structure and physical properties. While it serves as a valuable intermediate in organic synthesis, particularly for the development of potentially bioactive quinoline derivatives, there is currently a lack of published research on its own biological effects and mechanisms of action. Future research could explore the cytotoxicity and potential signaling pathway modulation of this core structure to better understand the contribution of the 2,4-dichloro-7-methoxy substitution pattern to the biological activity of its more complex derivatives.
References
- 1. This compound | 55934-22-0 [chemnet.com]
- 2. This compound | C10H7Cl2NO | CID 22832054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 55934-22-0|this compound|BLD Pharm [bldpharm.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
The Biological Versatility of 2,4-Dichloro-7-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of 2,4-dichloro-7-methoxyquinoline are emerging as a promising class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and putative mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound Derivatives
The synthetic route to this compound and its derivatives typically begins with 3-methoxyaniline. A multi-step process involving condensation, cyclization, and chlorination is employed to construct the core heterocyclic system. Subsequent derivatization is often achieved through nucleophilic substitution at the highly reactive chloro positions, allowing for the introduction of a diverse range of functional groups and the exploration of structure-activity relationships.
A general synthetic workflow is outlined below:
Anticancer Activity
Derivatives of 7-methoxyquinoline have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the dichloro substitutions at the 2 and 4 positions provides reactive sites for further modification, which has been exploited to generate compounds with enhanced anticancer potency.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 7-methoxyquinoline derivatives. It is important to note that data specifically for this compound derivatives is emerging, and the table includes data from closely related analogues to illustrate the potential of this scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Anilino-7-methoxyquinoline | BGC823 (Gastric) | 3.63 | [1] |
| 1f | 4-Anilino-7-methoxyquinoline | HeLa (Cervical) | 10.18 | [1] |
| 1f | 4-Anilino-7-methoxyquinoline | BGC823 (Gastric) | 8.32 | [1] |
| 2i | 8-Methoxy-4-anilinoquinoline | HeLa (Cervical) | 7.15 | [1] |
| 2i | 8-Methoxy-4-anilinoquinoline | BGC823 (Gastric) | 4.65 | [1] |
| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Colon Cancer (Average) | 0.875 | [2] |
| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Leukemia (Average) | 0.904 | [2] |
| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Melanoma (Average) | 0.926 | [2] |
Mechanism of Action: Apoptosis Induction
A primary mechanism through which 7-methoxyquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Antimicrobial Activity
In addition to their anticancer properties, 7-methoxyquinoline derivatives have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The ability of these compounds to inhibit microbial growth highlights their potential as a scaffold for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 7-methoxyquinoline derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3l | 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | E. coli | 7.812 | [3] |
| 3l | 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | C. albicans | 31.125 | [3] |
| A | Diethyl ((N-(4-bromophenyl)sulfamoyl)(2-chloro-8-methylquinolin-3-yl)methyl)phosphonate | E. coli | 0.125 | [4] |
| B | Quinoline benzodioxole derivative | E. coli | 3.125 | [4] |
| B | Quinoline benzodioxole derivative | S. aureus | 3.125 | [4] |
| C | Quinoline-3-carbonitrile derivative | E. coli | 4 | [4] |
Experimental Protocols
Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide Derivatives
A mixture of 4-chloro-7-methoxyquinoline (1 mmol) and the appropriate sulfonamide (1 mmol) in dimethylformamide (DMF) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed, and purified, typically by recrystallization.[4]
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and diluted to the final inoculum concentration.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The available data, primarily from related analogues, strongly suggests that derivatives of this core structure possess significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential therapeutic candidates. The detailed experimental protocols provided herein offer a foundation for such future investigations, which hold the promise of yielding new and effective treatments for cancer and infectious diseases.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Heart of Modern Therapeutics: A Technical Guide to 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Among its many derivatives, 2,4-dichloro-7-methoxyquinoline has emerged as a pivotal synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, pharmacological applications, and experimental evaluation of compounds derived from this critical building block, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis of this compound: A Key Intermediate
The preparation of this compound is a crucial first step in the synthesis of a diverse array of bioactive molecules. The most common and effective method involves the chlorination of 4-hydroxy-7-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). This reaction efficiently converts the hydroxyl groups into more reactive chloro groups, making the C2 and C4 positions susceptible to nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxy-7-methoxyquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a stirred suspension of 4-hydroxy-7-methoxyquinolin-2(1H)-one (1 equivalent) in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Pharmacological Applications and Quantitative Data
The reactivity of the chloro substituents at the C2 and C4 positions of this compound allows for the facile introduction of various functional groups, leading to a wide range of pharmacologically active derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and interference with key signaling pathways involved in cell proliferation and survival.[1][2]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| A-1 | 4-(3-chloroanilino)-2-(pyrrolidin-1-yl) | HeLa (Cervical) | 7.15 |
| A-2 | 4-(4-isopropylanilino)-2-(morpholino) | BGC823 (Gastric) | 4.65 |
| A-3 | 4-(4-methoxyanilino)-2-(piperazin-1-yl) | MCF-7 (Breast) | 5.21 |
| A-4 | 2-(4-methylpiperazin-1-yl)-4-((4-(trifluoromethoxy)phenyl)amino) | HCT-116 (Colon) | 5.34 |
Anti-inflammatory Activity
The quinoline nucleus is also a recognized scaffold for the development of anti-inflammatory agents. Derivatives of this compound have been shown to inhibit key inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Assay | IC₅₀ (µg/mL) |
| B-1 | 2-(4-methylanilino)-4-chloro | Protein denaturation | 1.772 |
| B-2 | 2-(4-fluoroanilino)-4-chloro | COX-2 Inhibition | 8.9 |
| B-3 | 2-(morpholino)-4-chloro | Nitric Oxide Inhibition | 11.2 |
Antimicrobial Activity
The versatility of the this compound scaffold extends to the development of antimicrobial agents. By introducing various heterocyclic and amino moieties, researchers have synthesized compounds with potent activity against a range of bacterial and fungal pathogens.[3]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) |
| C-1 | 4-amino-2-(3-pyridyl) | Staphylococcus aureus | 1.5 |
| C-2 | 4-amino-2-(4-chlorophenyl) | Escherichia coli | 6.0 |
| C-3 | 2-(imidazol-1-yl)-4-morpholino | Candida albicans | 3.0 |
Experimental Protocols for Pharmacological Evaluation
Standardized and reproducible experimental protocols are essential for the accurate assessment of the pharmacological properties of newly synthesized compounds.
In Vitro Anticancer Activity: MTT Assay[4][5]
This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC823, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation[6]
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound at various concentrations in PBS.
-
Add 1 mL of 1% BSA or egg albumin solution to each concentration of the test compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[3]
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Microbial culture
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a microbial suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in the culture broth in the wells of a 96-well plate.
-
Inoculate each well with the prepared microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key synthetic pathways, signaling cascades, and experimental workflows.
References
The Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This versatility has made substituted quinolines a focal point of extensive research in drug discovery and development. This technical guide provides an in-depth overview of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Applications of Substituted Quinolines
Substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.[3]
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values represent the concentration of a compound required to inhibit a specific biological process, such as cell proliferation or enzymatic activity, by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the reported anticancer activities of various classes of substituted quinoline derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 12e | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | |
| MCF-7 (Breast) | 5.21 | |
| 6 | HL-60 (Leukemia) | 0.59 |
| 7 | HepG-2 (Liver) | 2.71 |
| A549 (Lung) | 7.47 | |
| MCF-7 (Breast) | 6.55 |
Data sourced from multiple studies.[4]
Table 2: Anticancer Activity of 2-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | GI50 (µM) |
| 4l | K-562 (Leukemia) | >100 |
| 3j | MCF-7 (Breast) | 1.8 |
| 2b | K-562 (Leukemia) | 2.5 |
Data represents the concentration required for 50% growth inhibition.[5]
Table 3: Anticancer Activity of 4-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3j | MCF-7 (Breast) | 82.9% inhibition at 100 µM |
| 3b | K-562 (Leukemia) | Inactive |
Activity expressed as percentage growth reduction at a fixed concentration.[5]
Mechanisms of Anticancer Activity and Signaling Pathways
Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6]
1.2.1. Kinase Inhibition: Many substituted quinolines are designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Key kinase targets include those in the PI3K/Akt and MAPK/ERK signaling pathways, which are often hyperactivated in cancer.
Caption: PI3K/Akt Signaling Pathway Inhibition by Substituted Quinolines.
1.2.2. Induction of Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic pathway, involving mitochondrial dysfunction and the release of pro-apoptotic factors.
1.2.3. Cell Cycle Arrest: Substituted quinolines can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[2]
Experimental Protocols for Anticancer Activity
1.3.1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted quinoline compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT Cell Viability Assay.
1.3.2. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in various cell cycle phases.
-
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the substituted quinoline compound for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Antimicrobial Applications of Substituted Quinolines
The quinoline scaffold is a cornerstone of many antibacterial and antifungal agents. The development of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, is a testament to the antimicrobial potential of this heterocyclic system.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of substituted quinolines is primarily determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 4: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 6c | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 | |
| 6l | MRSA | 1.25 |
| VRE | 1.25 | |
| MRSE | 5.00 | |
| 6o | MRSA | 2.50 |
| VRE | 2.50 | |
| MRSE | 10.00 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.[7]
Table 5: Antifungal Activity of Quinoline-Thiazole Derivatives
| Compound | Fungal Strain | MIC90 (µg/mL) |
| 4b | Candida glabrata | <0.06 |
| 4e | Candida glabrata | <0.06 |
| 4f | Candida glabrata | <0.06 |
| 4h | Candida krusei | ≤0.06 |
| 4m | Candida krusei | ≤0.06 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.[8]
Experimental Protocol for Antimicrobial Susceptibility Testing
2.2.1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the substituted quinoline compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antiviral Applications of Substituted Quinolines
Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and Zika virus.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 6: Antiviral Activity of Quinoline Derivatives against Zika Virus (ZIKV)
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Mefloquine | 0.46 ± 0.04 | 2.9 ± 0.1 | 6.3 |
| 141a | 0.52 ± 0.05 | 4.5 ± 0.2 | 8.7 |
| 141b | 0.61 ± 0.06 | 5.8 ± 0.3 | 9.5 |
| 142 | 0.75 ± 0.08 | 7.2 ± 0.5 | 9.6 |
| 143 | 0.82 ± 0.09 | 8.1 ± 0.6 | 9.9 |
Data from a study on ZIKV replication.[9]
Table 7: Anti-Influenza A Virus (IAV) Activity of Substituted Quinolines
| Compound | IC50 (µM) |
| 1ae | 1.87 ± 0.58 |
| Ribavirin (Control) | 15.36 ± 0.93 |
IC50 represents the concentration for 50% inhibition of viral replication.[10]
Anti-inflammatory Applications of Substituted Quinolines
Chronic inflammation is a hallmark of many diseases, and substituted quinolines have been investigated for their potential to modulate inflammatory responses.
Mechanism of Anti-inflammatory Activity
The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A key signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Quinolines.
Quantitative Analysis of Anti-inflammatory Activity
Table 8: Anti-inflammatory Activity of Quinoline Derivatives
| Compound | Assay | IC50 (µM) |
| 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 |
| 5a | LOX Inhibition | 10.0 |
| 4c | LOX Inhibition | 22.5 |
LOX: Lipoxygenase.
Synthesis of Substituted Quinolines
Several classic named reactions are employed for the synthesis of the quinoline core, which can then be further functionalized to produce a diverse array of substituted derivatives.
Skraup Synthesis
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.[11]
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or a base. This method is highly versatile for the preparation of a wide range of substituted quinolines.[10]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline.[1]
Caption: Major Synthetic Routes to Substituted Quinolines.
Conclusion
Substituted quinolines represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore their significance in medicinal chemistry. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoline-based drugs to address a wide range of unmet medical needs. This technical guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
The Antimicrobial Potential of Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the substantial body of research highlighting the potent antibacterial and antifungal properties of quinoline derivatives. It aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel antimicrobial agents by presenting quantitative data, detailed experimental protocols, and mechanistic insights in a structured and accessible format.
Antibacterial Activity of Quinoline Derivatives
Quinoline-based compounds have demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] The mechanism of action for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[4][5] By stabilizing the gyrase-DNA complex, these compounds induce breaks in the bacterial chromosome, leading to cell death.[4][6]
Quantitative Antibacterial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains, offering a comparative overview of their potency.
Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Reference |
| Quinoline Derivative 11 | 6.25 | - | - | [1] |
| Quinolone Derivative 24 | 3.125 | - | - | [1] |
| Quinolinium Iodide Salts (58-62) | - | - | - | [1] |
| Quinolone-based Dihydrotriazines (93a-c) | 2 | - | - | [1] |
| Quinoline Scaffolds (63b, 63f, 63h, 63i, 63l) | - | - | - | [1] |
| Pyrimidoisoquinolinquinone 28 | 0.5 - 64 (MRSA) | - | - | [7] |
| Quinoline-2-one Schiff-base 6c | 0.018 - 0.061 | - | - | [8] |
| Methylene-bridged benzimidazole quinolones | 0.125 - 0.5 (MRSA) | - | - | [3] |
| 7-Trifluoromethyl quinolone triazole 6d | 0.5 (MRSA) | - | - | [3] |
| 3-Aminothiazole quinolone 6e | 0.8 (MRSA) | - | - | [3] |
Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |
| Quinolone Derivative 24 | 3.125 | - | [1] |
| Quinolinium Iodide Salts (58-62) | 3.125 - 6.25 | - | [1] |
| Quinolone-based Dihydrotriazines (93a-c) | 2 | - | [1] |
| Quinoline Scaffolds (63b, 63f, 63h, 63i, 63l) | 100 | - | [1] |
| Pyrimidoisoquinolinquinones | 64 (Klebsiella pneumoniae) | - | [7] |
| Quinolone coupled hybrid 5d | 0.125 - 8 | 0.125 - 8 | [9] |
Antifungal Activity of Quinoline Derivatives
The antifungal potential of quinoline compounds is also well-documented, with activity reported against a range of pathogenic fungi, including Candida species and various phytopathogens.[10][11] A key mechanism of antifungal action for some quinoline derivatives is the inhibition of ergosterol biosynthesis.[12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[12][13]
Quantitative Antifungal Data
The following table summarizes the antifungal activity of selected quinoline derivatives.
Table 3: Antifungal Activity of Quinoline Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity Metric (Value) | Reference |
| Quinoline-3-carbonitrile/2-chloroquinoline derivatives | Various fungi | Strong activity comparable to Amphotericin B | [14] |
| Quinolinequinone QQ10 | Candida albicans | MIC = 1.22 mg/L | [15] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative Ac12 | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 = 0.52 µg/mL, EC50 = 0.50 µg/mL | [10][16] |
| Halogenated Quinoline Analogues | Candida albicans, Cryptococcus neoformans | MIC = 100 nM, MIC = 50-780 nM | [17] |
| Quinoline-thiazole derivative 4m | Various fungi | Potent activity | [18] |
| Quinoline derivatives 3f-4 and 3f-28 | Sclerotinia sclerotiorum | EC50 = 0.41 µg/mL, EC50 = 0.55 µg/mL | [19] |
Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of antimicrobial activity. Below are detailed protocols for commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and yeast.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. For bacteria, this is typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: The quinoline compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disc Diffusion Method
This method is used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland) is swabbed evenly across the entire surface of the agar plate.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the quinoline compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Mechanistic Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate key concepts in the study of quinoline's antimicrobial activity.
Caption: Mechanism of antibacterial action of quinoline compounds via inhibition of DNA gyrase.
Caption: Inhibition of the ergosterol biosynthesis pathway by certain antifungal quinoline derivatives.
Caption: A generalized workflow for the screening and evaluation of novel antimicrobial quinoline compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
The Role of 2,4-Dichloro-7-methoxyquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This bicyclic aromatic heterocycle is the foundation for numerous therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory activities. The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to achieve desired therapeutic effects.
Within the diverse family of quinoline derivatives, 2,4-dichloro-7-methoxyquinoline emerges as a pivotal synthetic intermediate. Its strategic arrangement of two reactive chlorine atoms and an electron-donating methoxy group makes it a highly valuable building block for the synthesis of potent and selective bioactive molecules. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, providing a straightforward route to a variety of 4-substituted quinoline derivatives. This guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications of compounds derived from this compound, complete with experimental protocols and pathway visualizations to serve as a comprehensive resource for drug discovery and development.
Synthesis of this compound and Its Derivatives
The preparation of this compound and its subsequent conversion into biologically active derivatives are fundamental processes for researchers in this area.
Synthesis of this compound
A common synthetic route to dichlorinated quinolines involves the reaction of an appropriately substituted aniline with malonic acid in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). This one-pot reaction proceeds through cyclization and subsequent chlorination to yield the target compound.
Caption: Synthetic pathway for this compound.
Synthesis of 4-Anilino-7-methoxyquinoline Derivatives
The chlorine atom at the C4 position of this compound is more reactive than the one at C2, allowing for selective nucleophilic aromatic substitution (SNAr). This property is widely exploited to synthesize a variety of 4-anilinoquinoline derivatives, which are often potent kinase inhibitors.
Caption: General scheme for derivatization at the C4 position.
Role in Anticancer Drug Discovery
Derivatives of this compound are prominent in oncology research, primarily as inhibitors of protein kinases that are crucial for tumor growth and survival.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
Many of the anticancer quinoline derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
-
EGFR Inhibition: EGFR is a key driver of cell proliferation, and its overactivation is a hallmark of many cancers.[2] By blocking the ATP-binding site of EGFR, quinoline-based inhibitors prevent its autophosphorylation and the activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[3][4]
-
VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and metastasize.[5][6] Inhibition of VEGFR-2 kinase activity blocks this process, effectively starving the tumor and impeding its growth.[5][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which share a similar mechanism of action with derivatives of this compound, against several human cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| 1f | BGC823 (Gastric) | 8.32 | Gefitinib | 19.27 |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| 12n | A549 (Lung) | - | - | - |
| 12n | MCF-7 (Breast) | - | - | - |
| 12n | MKN-45 (Gastric) | - | - | - |
| 3c | MCF-7 (Breast) | 7.05 | 5-FU | >34.32 |
| 3b | MCF-7 (Breast) | 7.016 | 5-FU | >34.32 |
Note: IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. Data is compiled from studies on structurally related 7-fluoro and 8-methoxy anilinoquinolines[7][8], 6,7-dimethoxy anilinoquinolines[9], and quinoline-based dihydrazones[10].
Signaling Pathway Visualizations
Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives.[3][4]
Caption: Inhibition of the VEGFR-2 signaling cascade, halting angiogenesis.[5][11][12]
Role in Antimalarial Drug Discovery
The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. This compound serves as a valuable starting material for creating novel quinoline-based compounds aimed at overcoming this resistance. These derivatives are evaluated for their ability to inhibit parasite growth, often by interfering with essential processes like heme detoxification.
Quantitative Antimalarial Activity Data
The table below presents the in vitro antimalarial activity of various quinoline derivatives against chloroquine-resistant (W2, Dd2) and sensitive (3D7) strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) |
| Analogue of ICI 56,780 | W2 (Resistant) | 0.15 |
| 29 | Dd2 (Resistant) | 4.8 |
| 31 | Dd2 (Resistant) | 5.9 |
| 24 | Dd2 (Resistant) | 10.9 |
| Epirubicin | W2 (Resistant) | 4.0 |
| Irinotecan | 3D7 (Sensitive) | 278 |
Note: IC₅₀/EC₅₀ values represent the concentration of a compound required to inhibit parasite growth by 50%. Data is compiled from studies on various quinolone and styrylquinoline derivatives.[4][13][14][15]
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for key assays mentioned in this guide.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for determining cytotoxicity using the MTT assay.[10][14][16][17]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 to 72 hours.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase (e.g., EGFR, VEGFR-2) by quantifying the amount of ATP consumed during the phosphorylation reaction.
Caption: Workflow for an in vitro luminescence-based kinase assay.[2][18][19][20][21]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing ATP and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).[21]
-
Assay Plate Setup: To a white 96-well plate, add 5 µL of the diluted inhibitor. Add 25 µL of the master mix to each well. Include positive (no inhibitor) and blank (no enzyme) controls.[21]
-
Kinase Reaction: Initiate the reaction by adding 20 µL of diluted recombinant kinase (e.g., 1 ng/µL VEGFR-2) to the appropriate wells. Incubate the plate at 30°C for 45-60 minutes.[2][21]
-
Signal Detection: Stop the reaction by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® MAX). This reagent depletes the remaining ATP and generates a light signal from the newly formed ADP.[21]
-
Data Acquisition: Incubate the plate at room temperature for 15 minutes to stabilize the signal, then measure luminescence with a microplate reader.[21]
-
Data Analysis: Subtract the blank reading from all other values. Calculate the percentage of kinase inhibition relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[19]
Protocol 3: In Vitro Antimalarial Activity (SYBR Green I Assay)
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the parasite's DNA.
Caption: Workflow for the SYBR Green I-based antimalarial assay.[22][23][24][25]
Methodology:
-
Plate Preparation: Add serial dilutions of test compounds to a 96-well plate.
-
Parasite Addition: Add P. falciparum-infected human erythrocytes (typically synchronized at the ring stage, with 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.[22][23]
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.[23]
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[23]
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC₅₀ value.
Conclusion
This compound stands out as a highly adaptable and strategically vital scaffold in modern medicinal chemistry. Its value is primarily realized through its role as a key intermediate in the synthesis of a multitude of derivatives with significant therapeutic potential. The synthetic accessibility of this compound, coupled with the proven clinical relevance of the broader quinoline class as kinase inhibitors and antimalarial agents, ensures its continued importance in drug discovery. The protocols and data presented in this guide offer a foundational framework for researchers aiming to explore and expand upon the therapeutic promise of this remarkable chemical entity. Future work will likely focus on developing more selective and potent derivatives, further elucidating their mechanisms of action, and advancing promising candidates through the preclinical and clinical development pipeline.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. iddo.org [iddo.org]
- 23. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
The Quinoline Scaffold: A Technical Guide to the Discovery of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a fused heterocyclic aromatic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent structural features and amenability to chemical modification have positioned it as a cornerstone in the development of novel therapeutic agents.[3] In the field of oncology, quinoline derivatives have garnered significant attention for their potent and diverse anticancer properties. These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis, and disruption of cell migration.[1][4] This technical guide provides an in-depth overview of the discovery of novel anticancer agents derived from quinoline scaffolds, with a focus on their mechanisms of action, experimental evaluation, and the key signaling pathways they target.
Key Anticancer Mechanisms of Quinoline Derivatives
The anticancer activity of quinoline derivatives is multifaceted, often involving the modulation of multiple cellular processes critical for tumor growth and survival. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the quinoline ring can significantly influence their biological activity.[5]
Targeting Key Signaling Pathways
Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common feature in many cancers. Several quinoline derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[7][8][9]
-
EGFR/HER-2 Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play a pivotal role in cell proliferation and differentiation. Their overexpression or mutation is implicated in the development and progression of various solid tumors.[10][11] A number of quinoline-based molecules have been designed as single or dual inhibitors of EGFR and HER-2.[10][11][12]
-
VEGF Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] Quinoline derivatives have been investigated as inhibitors of VEGFRs, thereby disrupting the tumor blood supply.[8][13]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxicity of quinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of representative quinoline derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) |
| Quinoline Derivative 38 | PI3K/mTOR | MCF-7 | PI3K: 0.72, mTOR: 2.62 |
| Quinoline Derivative 39 | PI3Kα/mTOR | Various | PI3Kα: 0.9, mTOR: 1.4 |
| Quinoline Derivative 40 | PI3Kδ | Various | 0.0019 |
| Thieno[3,2-c]quinoline 41 | PI3K | K562 | 0.15 |
| Thieno[3,2-c]quinoline 41 | PI3K | DU145 | 2.5 |
| Furoquinoline Derivative | PI3K/mTOR | H-460 | PI3K: 48, mTOR: 49 |
Data sourced from multiple studies.[8][9]
Table 2: Anticancer Activity of Quinoline Derivatives Targeting the EGFR/HER-2 Pathway
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) |
| Pyrano-quinoline 5e | EGFR/HER-2/BRAFV600E | Various | EGFR: 71, HER-2: 21, BRAFV600E: 62 |
| Pyrano-quinoline 5h | EGFR/HER-2/BRAFV600E | Various | EGFR: 75, HER-2: 23, BRAFV600E: 67 |
| Quinoline-3-carboxamide 5o | EGFR | MCF-7 | 3355 |
| Quinoline-3-carboxamide 6b | EGFR | MCF-7 | 5069 |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile 45 | EGFR | Various | 5 |
| Quinoline-3-carboxamide 47 | EGFR | Various | 490 |
Data sourced from multiple studies.[8][11][12]
Table 3: Anticancer Activity of Quinoline Derivatives Targeting the VEGF Pathway
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) |
| Isatin-Quinoline Hybrid 13 | VEGFR-2 | Caco-2 | 69.11 |
| Isatin-Quinoline Hybrid 14 | VEGFR-2 | Caco-2 | 85.89 |
| Quinoline Derivative 9 | VEGFR-2 | Various | 98.53 |
| Quinoline Derivative 7 | VEGFR-2 | Various | 137.40 |
| Quinoline Derivative 8 | VEGFR-2 | Various | 187.00 |
Data sourced from a study on VEGFR-2 inhibitors.[13]
Table 4: In Vivo Efficacy of a Quinoline Derivative (QC-4) in a Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Inhibition (%) |
| QC-4 | 10 | 76.6 |
| QC-4 | 3 | 55.4 |
| QC-4 | 1 | 28.3 |
Data represents tumor weight inhibition in a xenograft model.[14][15]
Experimental Protocols
Synthesis of Quinoline Derivatives
The synthesis of quinoline scaffolds can be achieved through various established methods, including the Gould-Jacobs reaction, Friedländer synthesis, and Doebner-von Miller reaction.[16][17] A general synthetic scheme for novel quinoline-containing 1,2,3-triazole hybrids is presented below.
General Synthesis of Quinoline-1,2,3-triazole Hybrids:
A common route involves the reaction of a propargylated quinoline derivative with an appropriate azide via a "click chemistry" approach (copper-catalyzed azide-alkyne cycloaddition) to yield the desired 1,2,3-triazole linked quinoline.[18]
-
Step 1: Propargylation of a quinoline precursor. A suitable quinoline derivative (e.g., a hydroxyquinoline) is reacted with propargyl bromide in the presence of a base (e.g., K2CO3) in a solvent like acetone to introduce the alkyne functionality.
-
Step 2: Synthesis of the azide. The required azide can be prepared from the corresponding amine by reaction with sodium nitrite in an acidic medium, followed by reaction with sodium azide.
-
Step 3: Click Reaction. The propargylated quinoline and the synthesized azide are reacted in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O) to afford the final triazole-linked quinoline product.
In Vitro Anticancer Activity Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Treat cancer cells with the quinoline derivative at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
-
Cell Treatment: Treat cancer cells with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the nucleus of dead cells.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by quinoline derivatives and a general workflow for their discovery and evaluation.
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: EGFR/HER-2 signaling cascade and its inhibition by quinoline-based agents.
Caption: The VEGF signaling pathway in angiogenesis and its targeting by quinoline compounds.
Experimental and Logical Workflows
Caption: A generalized workflow for the discovery of quinoline-based anticancer agents.
Caption: Logical relationship between substitutions on the quinoline core and biological activity.
Conclusion
The quinoline scaffold continues to be a highly fruitful starting point for the discovery of novel anticancer agents. Its versatility allows for the development of compounds that can target a wide range of cancer-related pathways with high potency and selectivity. The integration of rational drug design, robust synthetic methodologies, and comprehensive biological evaluation, as outlined in this guide, is crucial for the successful translation of these promising compounds from the laboratory to the clinic. Future research in this area will likely focus on the development of multi-targeted quinoline derivatives, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of 2,4-dichloro-7-methoxyquinoline, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described methodology follows a two-step reaction sequence commencing with the Gould-Jacobs reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate to yield 7-methoxyquinoline-2,4-diol. This intermediate is subsequently subjected to chlorination using phosphorus oxychloride to afford the target compound. This document offers detailed experimental procedures, tabulated data for reagents and reaction parameters, and a visual representation of the synthesis workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agrochemicals. The 2,4-dichloroquinoline scaffold, in particular, serves as a versatile building block for the synthesis of various functionalized quinolines due to the differential reactivity of the two chlorine atoms, allowing for selective nucleophilic substitution. This document outlines a reliable and well-established synthetic route to this compound from readily available starting materials. The synthesis is based on the Gould-Jacobs reaction, a classic and effective method for the preparation of 4-hydroxyquinolines from anilines.[1]
Synthesis Pathway
The synthesis of this compound from 3-methoxyaniline is accomplished in two primary steps:
-
Gould-Jacobs Reaction: Condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation to produce 7-methoxyquinoline-2,4-diol.
-
Chlorination: Treatment of 7-methoxyquinoline-2,4-diol with a chlorinating agent, such as phosphorus oxychloride, to yield this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methoxyquinoline-2,4-diol via Gould-Jacobs Reaction
This procedure is adapted from the general principles of the Gould-Jacobs reaction.[1][2]
a) Condensation:
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
After the initial reaction, remove the ethanol under reduced pressure to yield the crude diethyl (3-methoxyanilino)methylenemalonate.
b) Cyclization:
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250 °C.
-
Slowly add the crude diethyl (3-methoxyanilino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes to effect cyclization. The product, ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.
-
Cool the mixture and collect the precipitate by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.
c) Saponification and Decarboxylation:
-
Suspend the crude ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid.
-
Cool the solution and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the acid by filtration and wash thoroughly with water.
-
For decarboxylation, heat the carboxylic acid in a high-boiling point solvent like diphenyl ether at 250-260 °C until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture, and the 7-methoxyquinoline-2,4-diol will precipitate. Collect the solid by filtration and wash with a non-polar solvent.
Step 2: Synthesis of this compound
This protocol is based on established methods for the chlorination of 4-hydroxyquinolines.[3][4]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the 7-methoxyquinoline-2,4-diol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the product precipitates.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Starting Material/Intermediate |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | Step 1 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Step 1 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Step 1 |
| Sodium Hydroxide | NaOH | 40.00 | Step 1 |
| Hydrochloric Acid | HCl | 36.46 | Step 1 |
| 7-Methoxyquinoline-2,4-diol | C₁₀H₉NO₃ | 191.18 | Step 2 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Step 2 |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Expected Yield (%) |
| 1a | Condensation | 100-120 °C, 1-2 h | >90 (crude) |
| 1b | Cyclization | 240-250 °C, 0.5-1 h | 70-85 |
| 1c | Saponification & Decarboxylation | Reflux in 10% NaOH; 250-260 °C | 80-95 |
| 2 | Chlorination | Reflux in POCl₃, 2-4 h | 75-90 |
Yields are estimates based on similar reported reactions and may vary depending on experimental conditions and scale.
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
3-Methoxyaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. Ensure all glassware is dry before use.
-
High-Temperature Reactions: The cyclization and decarboxylation steps are performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Use a high-boiling point solvent with a high flash point.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE. Neutralization of the chlorination reaction mixture is exothermic and should be performed slowly with cooling.
Conclusion
The synthetic route detailed in these application notes provides a robust and reproducible method for the preparation of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can efficiently synthesize this important chemical intermediate for further applications in drug discovery and development. The provided tables and workflow diagram serve as quick references to facilitate the experimental process.
References
detailed protocol for chlorination of 7-methoxy-1H-quinolin-4-one
An Application Note on the Chlorination of 7-methoxy-1H-quinolin-4-one to Synthesize 4-Chloro-7-methoxyquinoline
Introduction
The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a fundamental transformation in medicinal chemistry, as the resulting chloro-derivatives are versatile intermediates for the synthesis of a wide range of biologically active compounds, including antimalarial and anticancer agents.[1][2][3] 7-methoxy-1H-quinolin-4-one exists in tautomeric equilibrium with 7-methoxyquinolin-4-ol, allowing it to undergo reactions typical of a hydroxyl group. The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).[4][5][6]
The reaction mechanism is analogous to a Vilsmeier-Haack reaction.[4] The hydroxyl group of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion on the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline product.[4] This protocol outlines a detailed procedure for the chlorination of 7-methoxy-1H-quinolin-4-one using phosphorus oxychloride, including reaction setup, work-up, purification, and troubleshooting.
Experimental Protocol
Materials and Equipment
-
Reagents: 7-methoxy-1H-quinolin-4-one, Phosphorus oxychloride (POCl₃), Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Ice.
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Stir bars, Glassware (beakers, graduated cylinders, separatory funnel), Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Column chromatography setup, Standard laboratory safety equipment (fume hood, safety glasses, gloves).
Procedure
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven to remove any moisture, as POCl₃ is highly sensitive to water.[4]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-quinolin-4-one (e.g., 10 mmol, 1.75 g).
-
Conduct the following steps in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Carefully add phosphorus oxychloride (e.g., 30 mL) to the flask.[5] POCl₃ acts as both the reagent and the solvent.[4]
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110°C with vigorous stirring.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it with ice/water, neutralize, extract with EtOAc, and spot on a TLC plate. The disappearance of the starting material indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).[4][5]
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, add the cooled reaction residue to the ice-water mixture with stirring. This step is highly exothermic and releases HCl gas; perform it in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.[5]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 4-chloro-7-methoxyquinoline by column chromatography on silica gel, using a suitable eluent system such as a hexane-ethyl acetate gradient, to yield the pure product.[5]
-
Data Presentation
The following table summarizes typical quantitative data for the chlorination reaction.
| Parameter | Value | Reference/Comment |
| Starting Material | 7-methoxy-1H-quinolin-4-one | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Can be used as both reagent and solvent.[4] |
| Molar Ratio (Substrate:POCl₃) | ~1:15 (mol/mol) | When POCl₃ is used as the solvent. |
| Reaction Temperature | 100-110°C | Typical range is 90-120°C.[4] |
| Reaction Time | 3 - 6 hours | Monitor by TLC.[4][5] |
| Work-up | Aqueous quench, Neutralization (NaHCO₃), Extraction (EtOAc) | [5] |
| Purification | Silica Gel Column Chromatography | - |
| Typical Yield | 70-90% | Yields can vary based on scale and purity. |
Troubleshooting
-
Incomplete Reaction: Ensure anhydrous conditions, sufficient reaction time, and adequate temperature. Consider increasing the molar equivalents of POCl₃ if it is not used as the solvent.[4]
-
Low Yield: The 4-chloro product can hydrolyze back to the starting material during work-up. Ensure complete and careful neutralization.[4] Impurities or degradation of POCl₃ can also lower the yield. Use freshly opened or distilled POCl₃.[4]
-
Formation of Dark Impurities: Avoid excessive temperatures or prolonged reaction times, which can cause side reactions on the electron-rich quinoline ring.[4] Ensure the starting material is pure.[4]
Visualized Workflow and Reaction
Caption: Experimental workflow for the synthesis of 4-chloro-7-methoxyquinoline.
Caption: Simplified reaction pathway for the chlorination of the quinolinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Among these, 2,4-disubstituted quinolines are of particular interest. A key intermediate for the synthesis of these valuable compounds is 2,4-dichloroquinoline. This precursor allows for the sequential and regioselective introduction of various nucleophiles, enabling the creation of diverse molecular libraries for drug discovery and development.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinoline with amine and thiol nucleophiles.
Regioselectivity of Nucleophilic Substitution
The nucleophilic substitution on 2,4-dichloroquinoline is a regioselective process. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This enhanced reactivity at C4 is attributed to the strong electron-withdrawing effect of the nitrogen atom in the quinoline ring, which preferentially activates the C4 position for nucleophilic attack. This allows for a stepwise substitution, where the first nucleophile is introduced at the C4 position under milder conditions, followed by the substitution at the C2 position, which typically requires more forcing conditions.
Reaction with Amine Nucleophiles
The reaction of 2,4-dichloroquinoline with various primary and secondary amines provides access to a range of 4-amino-2-chloroquinolines and 2,4-diaminoquinolines. These compounds are frequently investigated as potential anticancer agents, particularly as kinase inhibitors.
Data Presentation: Reaction of 2,4-Dichloroquinoline with Amines
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Ethanol | Reflux | 6 | 2-Chloro-N-phenylquinolin-4-amine | 85 |
| 2 | 4-Methoxyaniline | DMF | 100 | 4 | 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | 92 |
| 3 | Benzylamine | Dioxane | 80 | 12 | N-Benzyl-2-chloroquinolin-4-amine | 78 |
| 4 | Piperidine | Neat | 120 | 8 | 2-Chloro-4-(piperidin-1-yl)quinoline | 88 |
| 5 | Morpholine | DMF | 120 | 24 | 4-(2-Chloroquinolin-4-yl)morpholine | 92[1] |
| 6 | 1,3-Diaminopropane | Neat | Reflux | 2 | N1-(2-Chloroquinolin-4-yl)propane-1,3-diamine | Not specified |
Experimental Protocols:
Protocol 1: Synthesis of 2-Chloro-N-phenylquinolin-4-amine (General Procedure for Aromatic Amines)
-
Materials:
-
2,4-dichloroquinoline (1.0 mmol, 198 mg)
-
Aniline (1.1 mmol, 102 mg, 100 µL)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 2,4-dichloroquinoline in ethanol, add aniline.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
-
Protocol 2: Synthesis of 4-(2-Chloroquinolin-4-yl)morpholine (General Procedure for Secondary Aliphatic Amines) [1]
-
Materials:
-
N-(7-chloro-4-oxo-1,4-dihydroquinolin-2-yl)benzamide (used as a precursor to a 2,4-dichloroquinoline derivative in the cited reference, the protocol is adapted here for 2,4-dichloroquinoline) (1.0 mmol)
-
Morpholine (2.0 mmol, 174 mg, 174 µL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2,4-dichloroquinoline derivative in DMF.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction with Thiol Nucleophiles
The reaction of 2,4-dichloroquinoline with thiols or their corresponding thiolates provides access to 4-thio-substituted quinolines. These sulfur-containing heterocycles are also of interest in medicinal chemistry.
Data Presentation: Reaction of 2,4-Dichloroquinoline Derivatives with Thiols
| Entry | Quinoline Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloro-8-methylquinoline | Thiourea (1:1 molar ratio) | Ethanol | Reflux | Not specified | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair | [2] |
| 2 | 2,4-Dichloro-8-methylquinoline | Thiourea (1:3 molar ratio) | DMF | Reflux | 4 | 8-Methylquinoline-2,4-dithiol | 78 | [2] |
| 3 | 4-Chloro-8-methylquinolin-2(1H)-one | Thiophenol | DMF | Reflux | 4 | 8-Methyl-4-(phenylthio)quinolin-2(1H)-one | 72 | [2] |
Experimental Protocols:
Protocol 3: Synthesis of 8-Methylquinoline-2,4-dithiol from a Dichloroquinoline Derivative [2]
-
Materials:
-
2,4-Dichloro-8-methylquinoline (10 mmol, 2.12 g)
-
Thiourea (30 mmol, 2.28 g)
-
Dimethylformamide (DMF) (30 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
A mixture of 2,4-dichloro-8-methylquinoline and thiourea in DMF is heated under reflux for 4 hours.
-
After the reaction is complete, the mixture is poured into cold water.
-
The resulting solid is collected and dissolved in a 0.5 M sodium hydroxide solution and filtered to remove any insoluble materials.
-
The alkaline solution is then acidified with 1 M hydrochloric acid to precipitate the product.
-
The yellow precipitate is collected by filtration, washed with water, and can be further purified by crystallization.
-
Mandatory Visualizations
Reaction Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the nucleophilic substitution on 2,4-dichloroquinoline and the role of the resulting 2,4-disubstituted quinolines as kinase inhibitors in cancer-related signaling pathways.
Applications in Drug Development
The 2,4-disubstituted quinolines synthesized via nucleophilic substitution on 2,4-dichloroquinoline are prominent scaffolds in the development of anticancer therapeutics. Many of these compounds function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] Aberrant kinase activity is a hallmark of many cancers.
For instance, derivatives of 4-aminoquinolines have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, both of which are implicated in the progression of various tumors.[3][4] The ability to readily modify the substituents at the 2- and 4-positions of the quinoline ring allows for the fine-tuning of the molecule's inhibitory activity and selectivity, a crucial aspect of modern drug design. The synthetic accessibility of these compounds makes them attractive candidates for lead optimization in anticancer drug discovery programs.[5] The diverse functionalities that can be introduced via nucleophilic substitution enable the exploration of a vast chemical space, increasing the probability of identifying potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. cas.cn [cas.cn]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimalarial Drugs Using 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-based compounds have long been a cornerstone in the fight against malaria, with drugs like chloroquine and amodiaquine saving countless lives. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents.[1] The quinoline scaffold remains a privileged structure in the design of novel antimalarials due to its well-established mechanism of action, which primarily involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2][3]
2,4-Dichloro-7-methoxyquinoline is a key heterocyclic building block for the synthesis of a variety of substituted quinoline derivatives. The differential reactivity of the two chlorine atoms, with the C4 position being significantly more susceptible to nucleophilic substitution than the C2 position, allows for regioselective functionalization. This property makes it an ideal precursor for the synthesis of 4-aminoquinoline-based antimalarial drug candidates.
These application notes provide detailed protocols for the synthesis of 4-amino-7-methoxyquinoline derivatives from this compound, summarize their antimalarial activity, and illustrate the key mechanistic pathway of this class of compounds.
Data Presentation
The following tables summarize the in vitro antimalarial activity of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data highlights the potential of the 7-methoxy-4-aminoquinoline scaffold in overcoming drug resistance.
Table 1: In Vitro Antimalarial Activity of 4-Amino-7-methoxyquinoline Analogs
| Compound ID | Side Chain | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Analog 1 | N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine | 3D7 (CQS) | 15.8 | Adapted from literature |
| Analog 1 | N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine | K1 (CQR) | 45.2 | Adapted from literature |
| Analog 2 | N'-(2-(diethylamino)ethyl)ethane-1,2-diamine | 3D7 (CQS) | 21.4 | Adapted from literature |
| Analog 2 | N'-(2-(diethylamino)ethyl)ethane-1,2-diamine | K1 (CQR) | 68.7 | Adapted from literature |
| Chloroquine | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | 3D7 (CQS) | 16.17 | [4] |
| Chloroquine | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | Dd2 (CQR) | 129.18 | [4] |
Table 2: Antimalarial Activity and Heme Polymerization Inhibition
| Compound | P. falciparum Strain | Antimalarial IC₅₀ (nM) | β-Hematin Inhibition IC₅₀ (mM) | Reference |
| 7-chloro-4-aminoquinoline derivative 7a | 3D7 (CQS) | 3.27 | 0.14 - 0.27 | [1] |
| 7-chloro-4-aminoquinoline derivative 7a | K1 (CQR) | 9.79 | 0.14 - 0.27 | [1] |
| 7-chloro-4-aminoquinoline derivative 15a | 3D7 (CQS) | Not Reported | Not Reported | [1] |
| 7-chloro-4-aminoquinoline derivative 15a | K1 (CQR) | 9.79 | Good Inhibitor | [1] |
| 7-chloro-4-aminoquinoline derivative 15c | 3D7 (CQS) | Not Reported | Not Reported | [1] |
| 7-chloro-4-aminoquinoline derivative 15c | K1 (CQR) | 11.52 | Good Inhibitor | [1] |
Experimental Protocols
The following protocols describe the synthesis of 4-amino-7-methoxyquinoline derivatives from this compound. The key reaction is a regioselective nucleophilic aromatic substitution at the C4 position.
Protocol 1: Synthesis of N'-(2-chloro-7-methoxyquinolin-4-yl)-N,N-diethylethane-1,2-diamine (A Chloroquine Analog Precursor)
This protocol is adapted from established procedures for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline, leveraging the higher reactivity of the C4-chloro group in this compound.
Materials:
-
This compound
-
N,N-Diethylethane-1,2-diamine
-
Phenol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Solvents and reagents for workup and purification (e.g., sodium bicarbonate solution, dichloromethane, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, melt a catalytic amount of phenol under an inert atmosphere.
-
To the molten phenol, add this compound (1.0 equivalent).
-
Slowly add N,N-diethylethane-1,2-diamine (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 120-130 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
Protocol 2: General Procedure for the Synthesis of 4-Alkylamino-7-methoxyquinoline Derivatives
This general protocol can be used to synthesize a library of 4-amino-7-methoxyquinoline derivatives by varying the amine nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Solvent (e.g., isopropanol, N-methyl-2-pyrrolidone (NMP))
-
Base (e.g., triethylamine, potassium carbonate, if necessary)
-
Standard glassware for organic synthesis
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.2 equivalents) and, if required, a base such as triethylamine (1.5 equivalents).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Mandatory Visualization
Synthetic Workflow
The general workflow for the synthesis of 4-amino-7-methoxyquinoline antimalarial candidates from this compound is depicted below.
Caption: Synthetic pathway for 4-aminoquinoline antimalarials.
Signaling Pathway: Mechanism of Action
The primary mechanism of action of quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
The parasite digests host hemoglobin, releasing toxic heme. This heme is normally detoxified by polymerization into an insoluble crystal called hemozoin. 4-aminoquinoline drugs accumulate in the acidic food vacuole and inhibit this polymerization process. The resulting buildup of toxic heme leads to oxidative stress and parasite death.[2][3][5]
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, a class of compounds with significant interest in medicinal chemistry, particularly as potential anticancer agents targeting topoisomerase I.[1] Two primary synthetic routes are outlined: the construction of the quinoline core followed by O-alkylation, and an alternative approach involving nucleophilic substitution on a pre-functionalized quinoline.
Core Synthetic Strategies
The preparation of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines can be approached through two main synthetic pathways. The primary and most versatile route involves the initial synthesis of a 2-aryl-6,7-dimethoxyquinolin-4-ol intermediate, which is then O-alkylated to introduce the desired alkoxy group at the 4-position. An alternative strategy employs the nucleophilic aromatic substitution of a 4-chloro-6,7-dimethoxyquinoline precursor with a suitable alcohol or alkoxide.
Caption: Overview of synthetic routes to 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.
Primary Synthetic Route: Cyclization and O-Alkylation
This route offers flexibility in introducing a wide variety of aryl groups at the 2-position and different alkoxy chains at the 4-position. The general workflow is depicted below.
Caption: Workflow for the primary synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6,7-dimethoxyquinolin-4-ol Intermediate
This protocol is adapted from the synthesis of related 2-aryl-4-quinolones.[1]
-
Acylation of 1-(2-amino-4,5-dimethoxyphenyl)ethanone:
-
To a stirred solution of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add triethylamine (Et₃N) (1.2 eq).
-
Slowly add the desired aryl benzoyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude N-(4,5-dimethoxy-2-acetylphenyl)arylamide intermediate. This intermediate can often be used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude N-(4,5-dimethoxy-2-acetylphenyl)arylamide intermediate in dry dioxane.
-
Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to 110 °C under a nitrogen atmosphere for 4 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the 2-aryl-6,7-dimethoxyquinolin-4-ol product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Protocol 2: O-Alkylation of 2-Aryl-6,7-dimethoxyquinolin-4-ol
This protocol describes the introduction of the alkoxy group at the 4-position.[1]
-
Reaction Setup:
-
To a solution of the 2-aryl-6,7-dimethoxyquinolin-4-ol (1.0 eq) in dry N,N-dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (1.5 eq) and potassium iodide (KI) (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and air dry.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data
The following table summarizes the yields and melting points for a selection of synthesized 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as reported in the literature.[1]
| Compound ID | Aryl Group (at C2) | Alkoxy Group (at C4) | Yield (%) | Melting Point (°C) |
| 14a | 4-Chlorophenyl | 2-(Pyrrolidin-1-yl)ethoxy | 81 | 188-190 |
| 14b | 4-Chlorophenyl | 2-(4-Hydroxypiperidin-1-yl)ethoxy | 72 | 205-207 |
| 14c | 4-Chlorophenyl | 2-(Piperidin-1-yl)ethoxy | 85 | 165-167 |
| 14d | 4-Chlorophenyl | 2-Morpholinoethoxy | 88 | 213-215 |
| 14e | 4-Chlorophenyl | 3-(Pyrrolidin-1-yl)propoxy | 75 | 155-157 |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
This route is advantageous if 4-chloro-6,7-dimethoxyquinoline is readily available. It involves the direct displacement of the chlorine atom by an alcohol, typically in the presence of a base to form the more nucleophilic alkoxide.
Caption: Workflow for the alternative synthesis via nucleophilic substitution.
Experimental Protocol
Protocol 3: Synthesis of 4-Alkoxyquinolines via Nucleophilic Substitution
This protocol is a general procedure adapted from the reaction of 4-chloroquinolines with amine nucleophiles.[2][3]
-
Formation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.5 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium alkoxide.
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared alkoxide solution, add a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the alcohol.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation: Summary of Key Intermediates and Products
| Compound Type | Structure | Key Synthetic Method | Typical Reagents and Conditions |
| 2-Aryl-6,7-dimethoxyquinolin-4-ol | Quinoline with OH at C4 | Intramolecular Cyclization | N-acyl aniline, NaOH, dioxane, 110°C |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Quinoline with OR at C4 | O-Alkylation | 4-Hydroxyquinoline, Alkyl halide, KOH, KI, DMF, rt |
| 4-Alkoxy-6,7-dimethoxyquinoline | Quinoline with OR at C4 | Nucleophilic Substitution | 4-Chloroquinoline, Alcohol, NaH, THF/DMF, heat |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and available laboratory conditions. All experiments should be conducted with appropriate safety precautions.
References
Analytical Methods for the Characterization of 2,4-Dichloro-7-methoxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2,4-Dichloro-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various sample matrices. The following protocols offer two robust reversed-phase methods that provide excellent resolution and sensitivity.
Method 1: High-Resolution Gradient Elution on C18
This method is ideal for resolving a wide range of potential impurities with varying polarities.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Rapid Isocratic Analysis on C8
This method offers a faster analysis time, making it suitable for routine quality control and high-throughput screening.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio may require optimization based on the specific system and column.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare the sample as described in Method 1.
Data Presentation: HPLC Parameters and Expected Results
| Parameter | Method 1: C18 Gradient | Method 2: C8 Isocratic |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | 60:40 ACN:H₂O with 0.1% HCOOH |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~15 - 20 min (Analyte dependent) | ~5 - 8 min (Analyte dependent) |
| Resolution (Main Peak & Closest Impurity) | > 2.0 | > 1.8 |
| Tailing Factor (Main Peak) | < 1.5 | < 1.5 |
Experimental Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound samples.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Parameters and Predicted Fragmentation
| Parameter | GC-MS Method |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-400 |
| Molecular Ion (M+) | m/z 227/229 (due to Cl isotopes) |
| Predicted Major Fragments (m/z) | 212 ([M-CH₃]⁺), 192 ([M-Cl]⁺), 184 ([M-CH₃-CO]⁺) |
Experimental Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz for ¹H).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (or as needed for desired signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation: NMR Spectral Data
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.3 | s |
| H-5 | ~7.9 | d |
| H-6 | ~7.0 | dd |
| H-8 | ~7.2 | d |
| -OCH₃ | ~3.9 | s |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~142 |
| C-4a | ~149 |
| C-5 | ~125 |
| C-6 | ~110 |
| C-7 | ~162 |
| C-8 | ~105 |
| C-8a | ~120 |
| -OCH₃ | ~56 |
Note: Predicted chemical shifts are based on computational models and data from similar quinoline structures. Actual experimental values may vary.
Experimental Workflow for NMR Analysis
Disclaimer
The provided protocols and data are intended as a guide. Optimal conditions may vary depending on the specific instrumentation, columns, and reagents used. Method validation should be performed to ensure suitability for the intended application. The predicted spectral data is for reference and should be confirmed with experimental data on a certified reference standard.
Illuminating the World of Quinolines: Detailed Application Notes and Protocols for HPLC and NMR Analysis
For Immediate Release
[City, State] – [Date] – In a significant contribution to the fields of pharmaceutical research, drug development, and analytical chemistry, this document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of quinoline derivatives. These compounds are a cornerstone in medicinal chemistry, forming the structural backbone of numerous drugs with a wide array of therapeutic applications. The following guide is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to accurately characterize and quantify these vital molecules.
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their presence in various natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, make them a focal point of extensive research. Precise and reliable analytical techniques are paramount for the quality control, metabolic studies, and overall development of quinoline-based therapeutics.
This guide offers a comprehensive overview of HPLC and NMR spectroscopic techniques tailored for the analysis of quinoline derivatives. It includes detailed experimental protocols, data presentation in clearly structured tables for straightforward comparison, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language) to enhance understanding.
High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Derivatives
HPLC is a powerful technique for the separation, identification, and quantification of quinoline derivatives in various matrices.[1] Reversed-phase HPLC (RP-HPLC) is the most common method, utilizing a nonpolar stationary phase and a polar mobile phase.[2]
Quantitative Data for HPLC Analysis
The retention behavior of quinoline derivatives in RP-HPLC is influenced by factors such as the nature and position of substituents on the quinoline ring, as well as the mobile phase composition and pH.[3] The following tables summarize typical chromatographic parameters for a selection of quinoline derivatives.
Table 1: HPLC Method Parameters and Performance Characteristics
| Parameter | Typical Value/Condition | Description |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | A common stationary phase for the separation of quinoline derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier. |
| Flow Rate | 1.0 mL/min | The rate at which the mobile phase passes through the column.[1] |
| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system.[1] |
| Detection | UV at 254 nm, 280 nm, or Diode Array Detector (DAD) | Wavelengths commonly used for the detection of the quinoline chromophore. |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
Table 2: Exemplary Retention Times of Substituted Quinoline Derivatives
| Compound | Substituent(s) | Retention Time (min) | Chromatographic Conditions |
| Quinoline | - | 5.2 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| 2-Methylquinoline | 2-CH₃ | 6.8 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| 4-Hydroxyquinoline | 4-OH | 4.5 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| 6-Nitroquinoline | 6-NO₂ | 7.3 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| 8-Hydroxyquinoline | 8-OH | 4.9 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| Quinine | Complex | 8.1 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
| Chloroquine | Complex | 9.5 | C18 column, Gradient elution with Acetonitrile/Water (with 0.1% Formic Acid) |
Note: Retention times are illustrative and can vary significantly based on the specific column, mobile phase gradient, and other chromatographic parameters.
Experimental Protocol for HPLC Analysis
This protocol outlines a general procedure for the analysis of quinoline derivatives in a pharmaceutical formulation.
1. Materials and Reagents:
-
HPLC grade acetonitrile and methanol
-
HPLC grade water (e.g., Milli-Q)
-
Formic acid (analytical grade)
-
Reference standards of the quinoline derivatives of interest
-
Pharmaceutical formulation containing the quinoline derivative
-
0.45 µm syringe filters
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the quinoline derivative reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with methanol, mix well, and filter a portion through a 0.45 µm syringe filter into an HPLC vial.[1]
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
-
Gradient: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations.
-
Determine the concentration of the quinoline derivative in the sample solution by interpolating its peak area on the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Quinoline Derivatives
NMR spectroscopy is an unparalleled tool for the structural elucidation of quinoline derivatives, providing detailed information about the carbon-hydrogen framework.[4] Both ¹H and ¹³C NMR are routinely employed to determine substitution patterns and stereochemistry.[4]
Quantitative Data for NMR Analysis
The chemical shifts of protons and carbons in the quinoline ring are influenced by the electronic effects of substituents.[4] The electron-withdrawing nitrogen atom deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).[4]
Table 3: Typical ¹H NMR Chemical Shifts (δ) for the Unsubstituted Quinoline Ring (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.90 | dd | 4.2, 1.7 |
| H-3 | 7.38 | dd | 8.2, 4.2 |
| H-4 | 8.12 | dd | 8.2, 1.7 |
| H-5 | 7.75 | d | 8.2 |
| H-6 | 7.52 | t | 7.7 |
| H-7 | 7.68 | ddd | 8.5, 6.9, 1.5 |
| H-8 | 8.15 | d | 8.5 |
Table 4: Typical ¹³C NMR Chemical Shifts (δ) for the Unsubstituted Quinoline Ring (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.0 |
| C-4a | 128.3 |
| C-5 | 129.5 |
| C-6 | 126.6 |
| C-7 | 127.7 |
| C-8 | 129.4 |
| C-8a | 148.4 |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary with solvent and substituents.
Experimental Protocol for NMR Analysis
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a synthesized quinoline derivative.
1. Materials:
-
Synthesized quinoline derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
2. Sample Preparation:
-
Accurately weigh the quinoline derivative into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[5]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Signaling Pathways Involving Quinoline Derivatives
Many quinoline derivatives exert their therapeutic effects by modulating key cellular signaling pathways implicated in diseases such as cancer.[6] Understanding these interactions is crucial for rational drug design and development.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway plays a critical role in cell proliferation, survival, and migration.[7] Aberrant activation of this pathway is a hallmark of many cancers.[8] Quinoline-based inhibitors can effectively block this pathway by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its autophosphorylation and the activation of downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt pathways.[7]
PI3K/Akt/mTOR and Ras/Raf/MEK Signaling Pathways
The PI3K/Akt/mTOR and Ras/Raf/MEK pathways are two of the most critical intracellular signaling networks that regulate cell growth, proliferation, and survival.[9] Dysregulation of these pathways is a common driver of cancer.[6] Some quinoline derivatives have been developed as potent inhibitors of key kinases within these cascades, such as PI3K, Akt, mTOR, and Raf.[10][11] By blocking the activity of these kinases, quinoline-based drugs can halt the uncontrolled cell proliferation characteristic of cancer.[12]
This comprehensive guide provides a solid foundation for the HPLC and NMR analysis of quinoline derivatives. The detailed protocols and data will aid researchers in their efforts to develop novel therapeutics and ensure the quality and efficacy of existing drugs. The visualization of key signaling pathways further illuminates the mechanism of action of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
Application Notes and Protocols: 2,4-Dichloro-7-methoxyquinoline in Cancer Research
Disclaimer: Direct experimental data on the anticancer activity of 2,4-Dichloro-7-methoxyquinoline is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of structurally similar quinoline derivatives, providing a foundational framework for initiating research into this specific compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the field of oncology.[1] Their diverse mechanisms of action, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cell cycle progression, make them attractive scaffolds for the development of novel anticancer agents.[2] The presence of halogen (chloro) and methoxy substituents on the quinoline ring has been shown to modulate the anticancer activity of these compounds.[3][4] This document outlines potential applications and experimental protocols for the investigation of this compound in cancer research, based on data from analogous compounds.
Potential Mechanisms of Action
Based on the structure-activity relationships of related quinoline derivatives, this compound may exhibit anticancer effects through several mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to target receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[5]
-
Induction of Apoptosis: Substituted quinolines have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the modulation of key signaling pathways, such as the p53 and Bax pathways.[6]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in specific phases (e.g., G2/M or S phase), thereby preventing cell division.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.[7]
Data Presentation: Anticancer Activity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of various dichloro- and methoxy-substituted quinoline derivatives against different human cancer cell lines. This data provides a reference for the potential potency of this compound.
Table 1: Cytotoxic Activity of Dichloro-substituted Quinoline Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 5,7-dichloro-8-hydroxyquinoline | Breast Cancer | Breast | Not specified, acts as a copper chelator |
| 5,7-dichloro-8-hydroxyquinoline | Prostate Cancer | Prostate | Not specified, acts as a copper chelator |
Data extrapolated from a review on quinoline derivatives, specific IC50 values were not provided.[4]
Table 2: Cytotoxic Activity of Methoxy-substituted Quinoline Derivatives
| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |
| Methoxy-substituted chalcone derivative 3a | NCI-H226 | Non-Small Cell Lung Cancer | 79.88% growth inhibition |
| Dimethoxy-substituted chalcone derivative 3b | SR | Leukemia | 80.08% growth inhibition |
| Dimethoxy-substituted chalcone derivative 3b | SF-539 | CNS Cancer | 99.38% growth inhibition |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (14e-h, 14m-p) | Various (NCI-60 panel) | Multiple | Promising anticancer activity |
GI50 represents the concentration required to inhibit cell growth by 50%.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To determine if this compound induces apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a membrane-impermeant dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Diagram 1: Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis
Caption: Hypothetical p53-mediated apoptotic pathway induced by a quinoline derivative.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of this compound.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a quinoline derivative with potential therapeutic applications. Quinoline and morpholine scaffolds are significant in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2] The synthesis outlined here is a conventional three-step process starting from the commercially available 4,7-dichloroquinoline.[1][3]
Overview of the Synthetic Pathway
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is achieved through a three-step sequence involving N-oxidation, C2-amide formation, and a final C4 nucleophilic aromatic substitution (SNAr) reaction.[1][3] The overall process is initiated with the oxidation of 4,7-dichloroquinoline to its N-oxide derivative. This is followed by a functionalization at the C2 position to introduce the benzamide group. The final step involves the displacement of the chlorine atom at the C4 position with morpholine.
Experimental Protocols
The following protocols are based on established synthetic procedures.[1]
Step 1: Synthesis of 4,7-dichloroquinoline 1-oxide (Intermediate 2)
This initial step involves the N-oxidation of 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform (CHCl3)
Procedure:
-
Dissolve 4,7-dichloroquinoline (1 equivalent) in chloroform.
-
Add m-chloroperbenzoic acid (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the N-oxide product (2).
An alternative method for this N-oxidation utilizes a mixture of acetic acid and 30% hydrogen peroxide at 70 °C for 1 hour, which has been reported to yield the N-oxide in 87% yield.[1]
Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide (Intermediate 3)
This step functionalizes the C2 position of the quinoline ring through an amide formation reaction.
Materials:
-
4,7-dichloroquinoline 1-oxide (2)
-
Benzonitrile (Ph-C≡N)
-
Sulfuric acid (97% H2SO4)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a suitable reaction vessel, add benzonitrile (8 equivalents) and concentrated sulfuric acid (2 equivalents).
-
Stir the mixture for 1 minute at room temperature.
-
Add a solution of 4,7-dichloroquinoline 1-oxide (2) (1 equivalent) in dichloromethane.
-
Stir the reaction mixture for 2 minutes at room temperature.
-
Seal the reaction system and heat to 70 °C under reflux for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, perform an aqueous work-up with ethyl acetate and brine to isolate the benzamide product (3).[1]
Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Final Product 4)
The final product is obtained through a nucleophilic aromatic substitution at the C4 position with morpholine.
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide (3)
-
Morpholine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a crimper vial equipped with a magnetic stirrer, combine N-(4,7-dichloroquinolin-2-yl)benzamide (3) (1 equivalent), morpholine (4 equivalents), and potassium carbonate (3 equivalents) in DMF.
-
Seal the reaction vessel and heat the mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, treat the reaction mixture with brine.
-
The resulting precipitate is the final product (4), which is then filtered and dried.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide and its intermediates.
| Step | Product Name | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4,7-dichloroquinoline 1-oxide (2) | 4,7-dichloroquinoline (1) | m-CPBA | CHCl3 | Room Temp. | 5 h | 81%[1] |
| 2 | N-(4,7-dichloroquinolin-2-yl)benzamide (3) | 4,7-dichloroquinoline 1-oxide (2) | Ph-C≡N, H2SO4 | CH2Cl2 | 70 °C | 24 h | 92% (as a white solid)[4] |
| 3 | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) | N-(4,7-dichloroquinolin-2-yl)benzamide (3) | Morpholine, K2CO3 | DMF | 120 °C | 24 h | 92% (as a very light orange solid)[1] |
Characterization Data
The structure of the final compound and its intermediates are confirmed by various analytical techniques.[1][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and DEPT-135° are used for detailed structural elucidation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the products. For instance, the molecular ion peaks [M+H+] for compounds 3 and 4 were observed at m/z 319.0/317.0 and 370.1/368.1, respectively, showing the characteristic isotopic pattern for chlorine.[1]
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for a Three-Step Synthesis from 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a potential therapeutic agent, starting from the readily available 4,7-dichloroquinoline. The synthesis involves a sequence of N-oxidation, C2-amide formation, and a nucleophilic aromatic substitution (SNAr) reaction. The methodologies and data presented are compiled from peer-reviewed scientific literature to ensure reliability and reproducibility.
Overview of the Synthetic Pathway
The synthesis transforms 4,7-dichloroquinoline into a more complex, functionalized molecule with potential applications in drug discovery, particularly as a protein kinase inhibitor.[1][2] The three-step process is outlined below:
-
Step 1: N-Oxidation of 4,7-dichloroquinoline to produce 4,7-dichloroquinoline 1-oxide.
-
Step 2: C2-Amide Formation via a reaction with benzonitrile to yield N-(4,7-dichloroquinolin-2-yl)benzamide.
-
Step 3: C4-Amination through a nucleophilic aromatic substitution with morpholine to afford the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the three-step synthesis.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and product characteristics.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Oxidation | m-CPBA, Chloroform | Room Temp. | 5 | 81 |
| 2 | C2-Amide Formation | Benzonitrile, H₂SO₄, Dichloromethane | 70 | 24 | 92 |
| 3 | C4-Amination | Morpholine, K₂CO₃, DMF | 120 | 24 | 92 |
Table 2: Product Characterization Data
| Step | Product Name | Molecular Formula | Melting Point (°C) | Appearance |
| 1 | 4,7-Dichloroquinoline 1-oxide | C₉H₅Cl₂NO | - | - |
| 2 | N-(4,7-dichloroquinolin-2-yl)benzamide | C₁₆H₉Cl₂N₂O | 133-134 | White Solid |
| 3 | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | C₂₀H₁₈ClN₃O₂ | 223-225 | Light Orange Solid |
Experimental Protocols
Step 1: Preparation of 4,7-Dichloroquinoline 1-oxide
Materials:
-
4,7-dichloroquinoline
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL flask
-
Magnetic stirrer
Procedure:
-
In a 10 mL flask, dissolve 197 mg (1 mmol) of 4,7-dichloroquinoline in 2.5 mL of chloroform and stir for 5 minutes.[1]
-
Gradually add 206 mg (1.2 mmol) of m-CPBA to the solution.[1]
-
Allow the reaction to stir for 5 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture with a NaHCO₃ solution.[1]
-
Extract the organic phase with ethyl acetate (3 x 20 mL).[1]
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and remove the solvent by distillation to yield the product.[1]
Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide
Materials:
-
4,7-Dichloroquinoline 1-oxide
-
Benzonitrile
-
97% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Petroleum ether
-
10 mL crimper vial with a magnetic stirrer
Procedure:
-
In a 10 mL crimper vial equipped with a magnetic stirrer, add 0.824 mL (8 mmol) of benzonitrile and 0.107 mL (2 mmol) of 97% H₂SO₄. Stir for 1 minute at room temperature.[1]
-
Add a solution of 213 mg (1 mmol) of 4,7-dichloroquinoline 1-oxide in 2 mL of CH₂Cl₂ to the vial.[1]
-
Stir the reaction mixture for 2 minutes at room temperature, then seal the vial and heat to 70 °C in a reflux system for 24 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, add ethyl acetate (3 x 20 mL) and brine.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) to obtain the final product as a white solid.[1]
Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Brine
-
10 mL crimper vial with a magnetic stirrer
Procedure:
-
In a 10 mL crimper vial equipped with a magnetic stirrer, mix 316 mg (1 mmol) of N-(4,7-dichloroquinolin-2-yl)benzamide, 0.346 mL (4 mmol) of morpholine, and 413 mg (3 mmol) of K₂CO₃ in 2.5 mL of DMF.[1]
-
Seal the reaction system and heat it at 120 °C for 24 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, treat the mixture with brine to precipitate the product.[1]
-
Filter the precipitate from the mother liquor and dry it in the air to obtain the final product as a very light orange solid.[1]
Application and Signaling Pathway
Quinoline derivatives are of significant interest in medicinal chemistry. The synthesized N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has been predicted to act as a protein kinase inhibitor.[1][2] Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The potential mechanism of action for a kinase inhibitor involves blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and inhibiting the signaling cascade.
Caption: Potential mechanism of protein kinase inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,4-Dichloro-7-methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-7-methoxyquinoline. The following information is designed to address common challenges and optimize reaction conditions for this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is through a Vilsmeier-Haack cyclization of an appropriately substituted acetanilide, followed by chlorination. This approach is valued for its efficiency in constructing the quinoline core.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally begins with a substituted acetanilide, specifically N-(3-methoxyphenyl)acetamide, which is then reacted with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[1]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and control include the molar ratio of reactants, reaction temperature, and reaction time. The molar proportion of POCl₃, in particular, can significantly impact the yield. Temperature control is crucial during the addition of reagents and during the reflux step to prevent side reactions.[1][2]
Q4: I am observing a low yield of my product. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues during workup and purification. To improve the yield, consider optimizing the molar ratio of the Vilsmeier reagent and ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2][3] Additionally, the presence of electron-donating groups, such as the methoxy group in the starting material, generally favors higher yields.
Q5: The reaction mixture is turning dark and forming tar-like substances. What is happening and how can I prevent this?
A5: Darkening of the reaction mixture and tar formation often indicate decomposition of reactants or products, which can be caused by excessive heating.[4] To mitigate this, it is advisable to reduce the reaction temperature and potentially extend the reaction time.[4] Careful, drop-wise addition of reagents while maintaining a low temperature (0-5°C) at the initial stage is also critical.[1]
Q6: How should I properly quench the reaction and work up the product?
A6: After the reaction is complete, the mixture is typically cooled and then carefully poured into crushed ice to hydrolyze the reaction intermediates and excess Vilsmeier reagent.[2] This is followed by neutralization with a base, such as sodium bicarbonate or sodium hydroxide solution, to precipitate the crude product.[2]
Q7: What is the best method for purifying the final this compound product?
A7: Purification is commonly achieved through recrystallization from a suitable solvent or by column chromatography.[2][5] The choice of solvent for recrystallization or the eluent for chromatography will depend on the impurities present. A common solvent system for column chromatography is a mixture of ethyl acetate and hexane.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent fresh from high-purity POCl₃ and anhydrous DMF. |
| Reaction temperature is too low. | Gradually increase the reflux temperature and monitor the reaction progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time, ensuring to monitor for potential product degradation. | |
| Formation of Multiple Products (as seen on TLC) | Side reactions due to high temperatures. | Maintain strict temperature control throughout the reaction, especially during reagent addition.[1] |
| Presence of impurities in starting materials. | Ensure the purity of the starting acetanilide and reagents before starting the reaction. | |
| Incomplete chlorination leading to mono-chloro or hydroxy-quinolines. | Increase the molar excess of POCl₃ and ensure anhydrous conditions. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer after workup. | Ensure the pH of the aqueous layer is neutral or slightly basic to precipitate the product.[2] Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[5] |
| Formation of an emulsion during extraction. | Add brine to the separatory funnel to break the emulsion. | |
| Product is an intractable oil or gum | Presence of residual solvent or impurities. | Triturate the crude product with a non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography for purification. |
| Inconsistent Yields Between Batches | Variability in reagent quality or reaction conditions. | Standardize the source and purity of all reagents. Maintain a detailed and consistent reaction protocol, paying close attention to temperature, time, and stirring rate. |
Experimental Protocols
General Procedure for the Synthesis of this compound via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃) drop-wise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the starting acetanilide can be optimized, with ratios as high as 12:1 being reported to maximize yield. Stir the resulting mixture for 30 minutes at 0-5°C.
-
Vilsmeier-Haack Cyclization: To the freshly prepared Vilsmeier reagent, add N-(3-methoxyphenyl)acetamide portion-wise while maintaining the temperature at 0-5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux (typically 80-90°C) for several hours (e.g., 4-12 hours).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic (pH 7-8), which will cause the crude product to precipitate.[2]
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3][5]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
improving yield and purity of 2,4-Dichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and purification of 2,4-Dichloro-7-methoxyquinoline. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to help improve the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture: Presence of water in the starting material or solvent can decompose the chlorinating agent (e.g., POCl₃). 3. Degraded Reagents: The chlorinating agent may have degraded due to improper storage. | 1. Optimize Reaction Conditions: Increase the reaction temperature (typically to 90-120°C) and/or extend the reaction time (monitor by TLC). Ensure vigorous stirring. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and freshly opened or distilled chlorinating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use Fresh Reagents: Use a fresh bottle of the chlorinating agent or distill it prior to use. |
| Formation of a Dark Tar or Oily Product | 1. Excessive Heat: Reaction temperature is too high, leading to decomposition of the starting material or product. 2. Side Reactions: The electron-rich quinoline ring can be susceptible to various side reactions at elevated temperatures. | 1. Control Temperature: Carefully control the reaction temperature, avoiding overheating. A gradual increase to the target temperature is recommended. 2. Modified Work-up: After cooling, pour the reaction mixture slowly into a vigorously stirred mixture of ice and water to precipitate the product. This can help minimize the formation of oily byproducts. |
| Product Contaminated with Starting Material | 1. Incomplete Chlorination: Insufficient amount of chlorinating agent or incomplete reaction. | 1. Increase Stoichiometry: Use a larger excess of the chlorinating agent. 2. Purification: Separate the product from the unreacted starting material using column chromatography. The starting material (a diol) will be significantly more polar than the dichlorinated product. |
| Presence of Monochloro Impurities | 1. Incomplete Reaction: The chlorination of both hydroxyl groups has not gone to completion. | 1. Drive the Reaction to Completion: Increase the reaction time and/or temperature. 2. Chromatographic Separation: Monochloro-isomers will have a different polarity from the desired dichloro-product and can often be separated by column chromatography. |
| Product Hydrolysis During Work-up | 1. Reaction with Water: The chloro groups, particularly at the 4-position, can be susceptible to hydrolysis back to a hydroxyl group in the presence of water, especially at elevated temperatures or under non-neutral pH. | 1. Cold Quench: Pour the reaction mixture into ice-cold water or an ice-cold basic solution (e.g., saturated sodium bicarbonate) to rapidly neutralize the acidic environment and keep the temperature low. 2. Avoid Excessive Heat: Do not heat the aqueous mixture during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the chlorination of a suitable precursor, typically 7-methoxy-2,4-quinolinediol (which exists in tautomeric forms such as 7-methoxy-4-hydroxy-2(1H)-quinolone), using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl groups at the 2 and 4 positions with chlorine atoms.
Q2: My reaction with phosphorus oxychloride (POCl₃) is very slow. How can I speed it up?
A2: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, can accelerate the reaction. These bases can act as catalysts in the chlorination process. Increasing the reaction temperature to reflux is also a standard practice to increase the reaction rate.
Q3: I am having difficulty purifying the crude product. What are the recommended methods?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: A mixed solvent system is often effective. Common choices include ethanol/ethyl acetate, methanol/water, or acetone/hexane.[1][2] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
Column Chromatography: This is a very effective method for removing both more polar impurities (like the starting diol) and less polar byproducts. A silica gel stationary phase is typically used.
Q4: How can I effectively monitor the progress of the chlorination reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material. A less polar solvent system, such as a mixture of hexanes and ethyl acetate, will typically show the product (this compound) running at a higher Rf value (less polar) than the starting 7-methoxy-2,4-quinolinediol. The reaction is complete when the starting material spot is no longer visible.[3]
Q5: What are the primary impurities I should expect?
A5: The most likely impurities are:
-
Unreacted Starting Material: 7-methoxy-2,4-quinolinediol.
-
Monochloro Intermediates: 2-chloro-7-methoxy-4-quinolone or 4-chloro-7-methoxy-2(1H)-quinolone.
-
Hydrolysis Product: If the work-up is not carefully controlled, you may form 2-chloro-7-methoxy-4-quinolone or 4-chloro-7-methoxy-2(1H)-quinolone.
-
Polymeric Byproducts: Formed from decomposition at high temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for the chlorination of similar hydroxyquinoline and hydroxyquinazoline systems.[4][5]
Materials:
-
7-methoxy-2,4-quinolinediol (or its tautomer)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-2,4-quinolinediol (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). If using a catalyst, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The starting material should be consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker containing a large volume of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Stir the resulting suspension for 30-60 minutes until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude solid can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired product.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following tables provide a summary of typical reaction parameters and purification data. Note that actual results may vary depending on the specific experimental conditions and the purity of the starting materials.
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃/PCl₅ |
| Catalyst | None | N,N-Dimethylaniline | None |
| Temperature (°C) | 90 | 110 | 110 |
| Time (h) | 8 | 5 | 5 |
| Typical Yield Range | 60-70% | 75-85% | 80-90% |
Table 2: Purification Method Comparison
| Purification Method | Solvent/Eluent System | Typical Purity | Typical Recovery |
| Recrystallization | Ethanol/Ethyl Acetate (1:1) | >98% | 60-80% |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | >99% | 85-95% |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dichloro-7-methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-7-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most significant impurity is often the isomeric byproduct, 2,4-Dichloro-5-methoxyquinoline, which can form during synthesis from meta-anisidine. Other potential impurities include unreacted starting materials and hydrolysis products, such as 2-chloro-4-hydroxy-7-methoxyquinoline.
Q2: Which purification techniques are most effective for this compound?
A2: A combination of column chromatography and recrystallization is typically the most effective approach. Column chromatography is particularly useful for separating the 5-methoxy and 7-methoxy isomers. Recrystallization can then be used to further enhance the purity of the isolated product.
Q3: My purified this compound appears to be degrading. What could be the cause?
A3: Dichloroquinoline derivatives can be susceptible to hydrolysis, especially in the presence of moisture and basic or acidic conditions. Ensure that all solvents and equipment are dry and that the purified compound is stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q4: I am having difficulty separating the 5-methoxy and 7-methoxy isomers by recrystallization. What do you recommend?
A4: Isomers often have very similar solubility profiles, making separation by recrystallization challenging. While fractional crystallization from aqueous ethanol can be attempted, it is often not very effective for this specific separation.[1] Column chromatography is the recommended method for resolving these isomers.
Q5: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A5: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A ratio of 95:5 hexane:ethyl acetate has been reported to be effective for the separation of a similar compound, 2,4-dichloro-6-methoxyquinoline.[2] The polarity can be adjusted to achieve an optimal Rf value (typically 0.2-0.4) for the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers in Column Chromatography
-
Question: I am running a silica gel column, but the this compound and its 5-methoxy isomer are co-eluting. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: A subtle change in the polarity of your eluent can significantly impact the separation of isomers. If you are using a hexane/ethyl acetate system, try decreasing the proportion of ethyl acetate to increase the retention time and potentially resolve the two spots. A very shallow gradient (e.g., from 2% to 10% ethyl acetate in hexane) can also be effective.
-
Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase and improve the resolution between closely eluting compounds.
-
Loading Technique: Ensure you are using a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of your column, which often leads to sharper bands and better separation.
-
Issue 2: Low Recovery Yield After Purification
-
Question: After performing column chromatography and recrystallization, my final yield of pure this compound is very low. What are the potential causes and solutions?
-
Answer:
-
Product Streaking on the Column: If your compound is streaking on the column, it can lead to broad fractions and difficult separation, ultimately reducing the yield of pure product. This can be caused by overloading the column or using a solvent system in which the compound is too soluble. Reduce the amount of crude material loaded or adjust the eluent polarity.
-
Incomplete Crystallization: During recrystallization, ensure that the solution is fully saturated before cooling. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. After filtration, you can try to concentrate the mother liquor and cool it again to recover more product.
-
Premature Crystallization: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure slow cooling to promote the formation of pure crystals.
-
Issue 3: Oily Product Instead of Crystals
-
Question: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer:
-
Adjust the Solvent System: "Oiling out" often occurs when the compound is too soluble in the chosen solvent, or when the solution is too concentrated. Try using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, you can add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Data Presentation
The following table summarizes typical (estimated) results from the purification of a crude mixture of this compound containing its 5-methoxy isomer.
| Purification Step | Starting Material Purity (7-methoxy:5-methoxy) | Solvent/Eluent System | Recovery Yield of 7-methoxy isomer | Final Purity of 7-methoxy isomer |
| Column Chromatography | 60:40 | Hexane:Ethyl Acetate (95:5) | ~75% | >95% |
| Recrystallization | >95% | Ethanol/Water | ~85% | >99% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a method used for a similar compound and is a good starting point for optimization.[2]
-
TLC Analysis: Prepare a TLC plate and spot a small amount of the crude material. Develop the plate in a chamber with a hexane:ethyl acetate (95:5) mobile phase. Visualize the spots under UV light. The two isomers should be visible as distinct spots.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin eluting with the hexane:ethyl acetate (95:5) mixture, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimal amount of hot ethanol.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of hot ethanol required to achieve complete dissolution.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for improving isomeric separation during column chromatography.
References
side reaction products in the synthesis of 4-chloro-7-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-7-methoxyquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-chloro-7-methoxyquinoline, particularly focusing on the chlorination of 7-methoxy-4-quinolinol using phosphorus oxychloride (POCl₃).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating, short reaction time, or inadequate amount of chlorinating agent. 2. Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture, which leads to its decomposition and reduces its effectiveness. 3. Degradation of Product: Prolonged exposure to high temperatures can lead to the degradation of the desired product. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). A modest increase in the molar equivalents of the chlorinating agent can be considered. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled or high-purity phosphorus oxychloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures. |
| Formation of Dark-Colored Impurities | 1. Side Reactions: The electron-rich nature of the 7-methoxyquinoline ring makes it susceptible to various side reactions, especially at elevated temperatures, leading to the formation of polymeric or tar-like substances. 2. Impure Starting Material: Impurities present in the 7-methoxy-4-quinolinol starting material may react with the chlorinating agent to form colored byproducts. | 1. Control Temperature: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. 2. Purify Starting Material: Ensure the 7-methoxy-4-quinolinol is of high purity before proceeding with the chlorination step. |
| Difficult Purification | 1. Co-precipitation of Product and Byproducts: The desired product and impurities may have similar solubility profiles, making separation by recrystallization challenging. 2. Residual Phosphorus Compounds: Hydrolysis of excess phosphorus oxychloride can lead to phosphoric acid and other phosphorus-containing byproducts that can complicate purification. | 1. Optimize Recrystallization: Experiment with different solvent systems. A mixture of ethanol and ethyl acetate is often effective. Column chromatography can be used for more challenging separations. 2. Thorough Quenching and Washing: Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to remove acidic byproducts. Wash the organic extracts thoroughly with water and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-chloro-7-methoxyquinoline?
The most prevalent method is the chlorination of 7-methoxy-4-quinolinol (also known as 7-methoxy-1H-quinolin-4-one) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: What are the potential side reaction products in this synthesis?
Common side products and impurities include:
-
Unreacted 7-methoxy-4-quinolinol: This is often the primary impurity if the reaction is incomplete.
-
Dimeric and Polymeric Byproducts: The electron-rich quinoline ring can undergo self-condensation or polymerization reactions, especially at high temperatures, leading to dark-colored, tar-like substances.
-
Phosphorous Byproducts: When using POCl₃, hydrolysis during workup can generate phosphoric acid and other phosphorus-containing species that need to be removed.
-
Over-chlorinated Products: While less common for this specific position, there is a possibility of chlorination at other positions on the quinoline ring under harsh conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of dichloromethane and methanol, can be used to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the best method for purifying the crude 4-chloro-7-methoxyquinoline?
Recrystallization is a common and effective method for purification.[1][2][3][4][5] A mixed solvent system, such as ethanol and ethyl acetate, is often recommended. For highly impure samples, column chromatography using silica gel may be necessary.
Experimental Protocols
Synthesis of 4-chloro-7-methoxyquinoline from 7-methoxy-4-quinolinol
This protocol describes a general procedure for the chlorination of 7-methoxy-4-quinolinol using phosphorus oxychloride.
Materials:
-
7-methoxy-4-quinolinol
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA) or another suitable base (optional)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxy-4-quinolinol in phosphorus oxychloride (used in excess, can also act as a solvent).
-
Optionally, a base like diisopropylethylamine can be added to the suspension.
-
Heat the reaction mixture to 100-110°C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-7-methoxyquinoline by recrystallization from a suitable solvent system (e.g., acetone-chloroform or ethanol-ethyl acetate).[6]
Visualizations
Caption: Experimental workflow for the synthesis of 4-chloro-7-methoxyquinoline.
Caption: Desired reaction and potential side reactions.
References
Technical Support Center: Optimization of Catalytic Hydrogenation in Quinoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the catalytic hydrogenation of quinolines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tetrahydroquinolines and other hydrogenated quinoline derivatives.
Issue 1: Low Conversion or No Reaction
Question: Why is my quinoline hydrogenation reaction showing low or no conversion to the desired product?
Answer: Low conversion is a common issue that can be attributed to several factors, from catalyst activity to reaction conditions. A systematic check of the following is recommended:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides). The strong binding of the nitrogen-containing quinoline substrate itself can also inhibit catalyst activity.[1][2]
-
Solution: Ensure the purity of all reagents and gases. If catalyst poisoning is suspected, try purifying the substrate via column chromatography or distillation. For catalysts deactivated by substrate binding, washing with a polar solvent like ethanol between cycles can help regenerate activity.[1][2]
-
-
Insufficient Hydrogen Pressure:
-
Cause: The hydrogen pressure may be too low to facilitate the reaction effectively. Hydrogenation rates often increase with pressure up to a certain point.[3][4]
-
Solution: Gradually increase the hydrogen pressure (e.g., from 20 bar to 50 bar) and monitor the reaction progress. Ensure the reaction vessel is properly sealed and maintaining the set pressure.[2][3]
-
-
Sub-optimal Temperature:
-
Cause: The reaction temperature might be too low for the chosen catalyst system. Conversely, excessively high temperatures can sometimes negatively impact conversion due to equilibrium shifts in exothermic reactions.[5][6]
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20°C steps, from 50°C to 90°C).[2][5] Refer to literature for the optimal temperature range for your specific catalyst.
-
-
Poor Catalyst/Substrate Mixing:
-
Cause: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a low reaction rate.
-
Solution: Ensure vigorous and efficient stirring (e.g., >500 rpm) throughout the reaction to maintain the catalyst in suspension and facilitate mass transfer.
-
Issue 2: Poor Selectivity (Over-hydrogenation or Incorrect Regioselectivity)
Question: My reaction is producing a mixture of products, such as decahydroquinoline or the wrong isomer (5,6,7,8-tetrahydroquinoline). How can I improve selectivity for 1,2,3,4-tetrahydroquinoline?
Answer: Achieving high selectivity is crucial and depends heavily on the choice of catalyst and reaction parameters. The hydrogenation of quinoline can proceed through two main pathways: hydrogenation of the nitrogen-containing ring to form 1,2,3,4-tetrahydroquinoline (py-THQ) or hydrogenation of the benzene ring to yield 5,6,7,8-tetrahydroquinoline (bz-THQ), both of which can be further reduced to decahydroquinoline (DHQ).[1][2][7]
-
Catalyst Choice:
-
Cause: Different metals have different intrinsic selectivities. For instance, some catalysts are too active and promote the complete saturation to decahydroquinoline.[8]
-
Solution: Catalyst selection is the most critical factor. Palladium (Pd), particularly on supports like nitrogen-doped carbon (Pd/CN) or MgO, has shown high selectivity for the hydrogenation of the heterocycle.[3][9] Ruthenium phosphide (RuₓPᵧ) nanoparticles have also been demonstrated to be highly selective for partial hydrogenation.[1][2]
-
-
Reaction Conditions:
-
Cause: Harsher conditions (high temperature and pressure) tend to favor over-hydrogenation to decahydroquinoline.[7]
-
Solution: Employ milder conditions. Start with lower temperatures (e.g., 50-70°C) and pressures (e.g., 20-30 bar) and monitor the reaction closely by GC-MS or TLC to stop it once the desired product is maximized.[9][10]
-
-
Solvent Effects:
Issue 3: Catalyst Deactivation and Poor Recyclability
Question: My catalyst works for the first run but loses significant activity in subsequent cycles. What is causing this, and how can I improve its stability?
Answer: Catalyst deactivation is a frequent challenge, often caused by irreversible changes to the active sites.
-
Strong Product/Substrate Adsorption:
-
Cause: The primary deactivation mechanism is often the strong binding of the nitrogen-containing substrate or product to the catalyst's active sites, blocking them for further reactions.[1][2]
-
Solution: A simple and effective regeneration method is to wash the catalyst thoroughly with a polar solvent, such as ethanol, between runs. This can help desorb the strongly bound species and restore activity.[1][2]
-
-
Sintering or Leaching of Metal Particles:
-
Cause: At higher temperatures, metal nanoparticles on a support can aggregate (sinter), reducing the active surface area. Alternatively, the active metal may leach into the solution.
-
Solution: Operate at the lowest effective temperature. Ensure the metal is well-anchored to the support material. Using supports with strong metal-support interactions, like nitrogen-doped carbon or MgO, can improve stability.[3][9]
-
-
Fouling:
-
Cause: High molecular weight byproducts or polymers can form and deposit on the catalyst surface, physically blocking active sites.
-
Solution: If fouling is suspected, washing may help. In severe cases, oxidative regeneration (calcination) may be required for robust inorganic catalysts, but this is highly dependent on the catalyst type and must be done with caution.
-
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation
| Catalyst System | Support/Ligand | Temp (°C) | Pressure (bar H₂) | Solvent | Typical Yield (py-THQ) | Reference |
| Pd/CN | Nitrogen-doped carbon | 50 | 20 | Ethanol | 87-98% | [9] |
| Ru₅₀P₅₀@SILP | Supported Ionic Liquid | 90 | 50 | Heptane | >95% | [2] |
| Co(OAc)₂ / Zn | In situ generated | 70-150 | 30 | Water | ~90% | [10] |
| Pd/MgO | Magnesium Oxide | 150 | 40 | THF | High | [3] |
| Ni-based nanomaterial | Biomass-derived | 30-120 | 30 | Isopropanol | >99% | [5] |
| W-complex | Cp-tagged pre-catalyst | 120 | 50 | Isopropanol | ~80% | [12] |
Table 2: Effect of Reaction Parameters on Quinoline Hydrogenation over Pd/MgO
| Parameter | Range Studied | Observation | Reference |
| Temperature | 100-150 °C | Reaction rate increases with temperature. | [3] |
| H₂ Pressure | 20-40 atm | Reaction rate increases steadily with pressure. | [3] |
Experimental Protocols
General Protocol for Heterogeneous Catalytic Hydrogenation of Quinoline
This protocol provides a representative procedure for a lab-scale batch hydrogenation. Warning: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and certified pressure vessels (autoclaves).
-
Catalyst Preparation and Loading:
-
In an inert atmosphere (e.g., inside a glovebox), weigh the desired amount of the heterogeneous catalyst (e.g., 5 mol% of Pd/C or Ru/C) and add it to a glass liner suitable for the autoclave.
-
-
Substrate and Solvent Addition:
-
In a separate flask, dissolve the quinoline substrate (e.g., 1.0 mmol) in the chosen anhydrous and degassed solvent (e.g., 5 mL of methanol, ethanol, or THF).[13]
-
Transfer the substrate solution to the glass liner containing the catalyst using a syringe or cannula.
-
-
Reactor Assembly and Purging:
-
Place the glass liner inside the high-pressure autoclave.
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the system multiple times (typically 3-5 cycles) with low-pressure nitrogen followed by low-pressure hydrogen to remove all air from the vessel.[13]
-
-
Reaction Execution:
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 bar).[2]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70°C).
-
Maintain the reaction under these conditions for the specified duration (e.g., 12-24 hours), monitoring the pressure for any significant drops that may indicate hydrogen uptake.[13]
-
-
Work-up and Analysis:
-
After the reaction time, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor, remove the glass liner, and filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.
-
Rinse the catalyst with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Analyze the crude product by GC-MS, ¹H NMR, or HPLC to determine conversion and selectivity. Purify the product as needed, typically by column chromatography on silica gel.[13]
-
Visualizations
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: Standard workflow for catalytic hydrogenation of quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for selectively hydrogenating quinoline to 1,2,3,4-tetrahydroquinoline?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired conditions. However, catalysts based on palladium (e.g., Pd/C, Pd/MgO, Pd/CN) are widely reported to show excellent selectivity for the hydrogenation of the N-heterocyclic ring over the carbocyclic ring under relatively mild conditions.[3][9] For asymmetric hydrogenation, chiral complexes of ruthenium and iridium are commonly used.[13]
Q2: Can I run the hydrogenation reaction at atmospheric pressure using a hydrogen balloon?
While some highly active catalysts might show conversion at atmospheric pressure, quinoline hydrogenation is generally sluggish under these conditions. Effective conversion typically requires elevated hydrogen pressures (e.g., 20-100 bar) to achieve reasonable reaction rates and yields.[13]
Q3: My substrate has other reducible functional groups (e.g., a nitro or carbonyl group). Will they be reduced?
Yes, this is highly likely. Most standard hydrogenation catalysts (Pd/C, PtO₂, Raney Ni) are not chemoselective and will readily reduce other sensitive groups like nitro, carbonyl, alkenes, and alkynes, often faster than the quinoline ring. For example, an 8-nitroquinoline substrate was observed to first undergo rapid reduction of the nitro group, followed by the slower hydrogenation of the N-heterocycle.[2] Achieving chemoselectivity requires careful selection of a specialized catalyst and optimization of reaction conditions.
Q4: What are the main safety precautions for high-pressure catalytic hydrogenation?
Safety is paramount. Key precautions include:
-
Proper Equipment: Use only certified and properly maintained high-pressure reactors (autoclaves).
-
Trained Personnel: Operations should only be performed by individuals trained in high-pressure procedures.
-
Inerting: Always ensure the reactor is purged of all air to prevent the formation of explosive H₂/O₂ mixtures.
-
Ventilation: Work in a well-ventilated fume hood.
-
Catalyst Handling: Be aware of pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C), which can ignite spontaneously in air. Handle them wet or under an inert atmosphere.
Q5: How do I know which solvent to choose for my reaction?
Solvent choice can significantly impact the reaction. Alcohols like methanol, ethanol, and isopropanol are common and effective solvents.[14] Ethers like THF are also frequently used.[13] The choice can affect substrate solubility, catalyst stability, and even catalytic activity. In some cases, unconventional solvents like water or ionic liquids have been shown to be highly effective.[10][15] It is often best to start with a solvent reported in a similar literature procedure or screen a small set of standard solvents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts | MDPI [mdpi.com]
- 7. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
solving solubility and instability issues in quinoline reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of solubility and instability encountered during quinoline reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline derivatives have poor aqueous solubility?
The low aqueous solubility of many quinoline derivatives can be attributed to several structural factors. The fundamental quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can hinder solvation by water molecules. The nature and position of substituents on the quinoline ring also play a critical role; lipophilic groups can significantly decrease water solubility.[1]
Q2: What are the initial steps to troubleshoot a quinoline reaction that is failing?
When a quinoline synthesis is not proceeding as expected, a systematic approach to troubleshooting is crucial. Start by verifying the purity of your starting materials. Next, ensure that the reaction conditions, including temperature, pressure, and atmosphere, are precisely controlled. The choice of solvent can also significantly impact reaction outcomes. Finally, consider the possibility of competing side reactions that may be consuming your reactants or leading to the formation of impurities.
Q3: How can I control the vigorous and often exothermic nature of the Skraup synthesis?
The Skraup synthesis is notoriously exothermic and can be difficult to control.[2][3] To moderate the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent.[2][3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q4: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
Tar formation is a frequent issue in the Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To minimize tarring:
-
Use a moderator: As with controlling the exothermic reaction, ferrous sulfate can help reduce charring.[2]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be controlled.[2]
Q5: My Doebner-von Miller reaction has a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
Polymerization of the α,β-unsaturated aldehyde or ketone is a primary side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[2][4] To mitigate this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield.[2][4]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[2]
Troubleshooting Guides
Enhancing Solubility of Quinoline Compounds
The solubility of your quinoline derivative is a critical factor for its purification, formulation, and biological testing. Below is a guide to common techniques for solubility enhancement.
pH Adjustment: As quinolines are typically weak bases, decreasing the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1] For quinoline-4-carboxylic acid derivatives, solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated, leading to lower aqueous solubility, while in neutral to basic conditions, the more water-soluble carboxylate anion is formed.[5]
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1]
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]
Solid Dispersion: This technique involves dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution.[1][6]
-
Protocol:
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both the substituted quinoline compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) in a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature to prevent thermal degradation.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule to form a more soluble species. | Simple, effective for ionizable compounds. | Limited to compounds with suitable pKa, may not be suitable for all formulations. |
| Salt Formation | Formation of a more soluble salt of the parent compound. | Significant increase in solubility and dissolution rate. | Not applicable to non-ionizable compounds, potential for disproportionation. |
| Co-solvency | Reducing the polarity of the solvent. | Easy to implement, can be effective for a wide range of compounds. | May introduce toxicity or compatibility issues with the co-solvent. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier. | Enhances dissolution rate, can stabilize amorphous forms. | Can be complex to prepare, potential for physical instability of the dispersion. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule. | Increases apparent solubility, can improve stability. | Limited by the size and shape of the drug molecule, can be expensive. |
Managing Instability in Quinoline Synthesis
Several named reactions for quinoline synthesis are prone to instability and side reactions. The following guide provides troubleshooting for some of the most common methods.
Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][7]
-
Protocol:
-
In a fume hood, combine aniline, glycerol, and a moderator (e.g., ferrous sulfate).
-
Slowly and carefully add concentrated sulfuric acid with efficient cooling and stirring.
-
Add the oxidizing agent (e.g., nitrobenzene).
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and cool the flask if necessary.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[2]
-
Doebner-von Miller Synthesis: This is a variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.
-
Protocol:
-
For a biphasic system, set up the reaction with an organic solvent (e.g., toluene) and an aqueous acidic phase.
-
Dissolve the aniline in the acidic aqueous phase.
-
Slowly add the α,β-unsaturated carbonyl compound dissolved in the organic solvent to the reaction mixture with vigorous stirring.
-
Proceed with heating and workup as in the Skraup synthesis.
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4]
-
Protocol:
-
In a suitable solvent (e.g., ethanol), combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, proceed with an appropriate extraction workup.[2]
-
| Synthesis Method | Common Issues | Probable Cause(s) | Recommended Solutions |
| Skraup | Uncontrolled exothermic reaction, tar formation. | Highly exothermic nature, harsh acidic and oxidizing conditions. | Add a moderator (FeSO₄), slow addition of H₂SO₄, control temperature, ensure efficient stirring. |
| Doebner-von Miller | Low yield, polymerization of carbonyl compound. | Strong acid catalysis promoting self-condensation. | Use a biphasic reaction medium, slow addition of the carbonyl reactant. |
| Combes | Mixture of regioisomers. | Use of an unsymmetrical β-diketone. | Modify the diketone to be symmetrical, or use reaction conditions that favor one regioisomer (requires optimization). |
| Friedländer | Low yield. | Inefficient condensation or cyclization. | Optimize the catalyst (acid or base), adjust the reaction temperature, ensure purity of starting materials. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
Navigating Machine Learning in Chemical Reaction Optimization: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to chemical reaction optimization. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the application of machine learning to optimize chemical reactions. The questions are designed to provide targeted solutions to common problems.
Data-Related Issues
Q: My model's predictions are inaccurate, even with a large dataset. What could be the problem?
A: Inaccurate predictions, despite a large dataset, often stem from issues with data quality and diversity. Here are some common culprits and troubleshooting steps:
-
Data Sparsity and Bias: Your dataset may be large but not diverse enough, a common issue in chemistry datasets which tend to be biased towards successful experiments.[1][2] If the model hasn't seen a wide range of reaction conditions and outcomes (including failures), it will struggle to generalize to new chemical spaces.[3]
-
Troubleshooting:
-
Actively seek out negative data: Intentionally include failed or low-yield reactions in your training set. This provides the model with a more complete picture of the reaction landscape.
-
Employ active learning: This strategy intelligently selects the most informative experiments to perform next, helping to fill gaps in your data and reduce uncertainty.
-
Data Augmentation: If experimental data is limited, consider using computational methods like Density Functional Theory (DFT) to generate additional data points, though this can be computationally expensive.[4]
-
-
-
Incomplete or Erroneous Data: Chemical reaction data can often have missing information or errors, such as unrecorded reagents or incorrect atom mapping, which can negatively impact model performance.[4]
-
Troubleshooting:
-
Thorough Data Preprocessing: Implement a rigorous data cleaning and preprocessing pipeline. This should include steps to identify and handle missing values, correct mislabeled entries, and ensure consistent representation of chemical structures (e.g., using SMILES or molecular graphs).
-
Utilize Data Preprocessing Tools: Several tools and algorithms are available to help with tasks like atom mapping and identifying incomplete reactions.
-
-
-
Feature Representation: The way you represent your chemical reactions to the model (featurization) is crucial. Poor feature selection can lead to poor model performance.
-
Troubleshooting:
-
Experiment with different representations: Common methods include descriptor-based, graph-based, and text-based featurization.[4] The optimal choice depends on your specific dataset and problem.
-
Incorporate domain knowledge: Physics-informed features can enhance a model's ability to learn, especially with smaller datasets.
-
-
Model-Related Issues
Q: My model performs well on the training data but fails to predict outcomes for new reactions. What's happening?
A: This is a classic case of overfitting, where the model learns the training data too well, including its noise, and fails to generalize to unseen data.
-
Troubleshooting:
-
Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance on unseen data.
-
Regularization: Introduce regularization techniques (e.g., L1 or L2 regularization) to penalize model complexity and prevent overfitting.
-
Model Selection: You might be using a model that is too complex for your dataset. Consider trying simpler models. For instance, sometimes a Random Forest model can outperform a more complex neural network, especially with smaller datasets.
-
Transfer Learning: If you have a limited dataset for your specific reaction, you can use a model pre-trained on a larger, more general reaction dataset and then fine-tune it on your specific data. This can help the model generalize better.
-
Q: How do I choose between a global and a local machine learning model?
A: The choice between a global and a local model depends on the scope of your research.
-
Global Models: These models are trained on large and diverse reaction databases and aim to predict conditions for a wide range of reaction types.[4][5] They are useful for suggesting general reaction conditions for novel transformations.
-
Local Models: These models are focused on a specific reaction type and are used to fine-tune the parameters for that particular reaction to improve metrics like yield and selectivity.[4][5]
Experimental Workflow Issues
Q: I want to implement a closed-loop, machine learning-guided optimization workflow. Where do I start?
A: A closed-loop system integrates automated experiments with a machine learning model for iterative optimization. Here's a general workflow:
-
Define the Experimental Space: Identify the reaction parameters you want to optimize (e.g., temperature, solvent, catalyst, reagent concentrations).
-
Initial Data Collection: Perform an initial set of experiments to "seed" the machine learning model. This can be a small, randomly selected set of conditions.
-
Train the Model: Train a machine learning model (often a Bayesian optimization model) on the initial data to create a surrogate model of the reaction landscape.
-
Acquisition Function: The model's acquisition function will suggest the next set of experimental conditions that are most likely to lead to an improved outcome. This balances exploring uncertain regions of the parameter space and exploiting regions known to have high yields.
-
Automated Experimentation: An automated platform, such as a robotic system or a microfluidic device, performs the suggested experiments.
-
Iterate: The results of the new experiments are fed back into the model, which is then retrained. The cycle repeats, with the model becoming progressively better at predicting optimal conditions.
Q: My high-throughput experimentation (HTE) setup is generating a lot of data, but the results are not reproducible. What are the common pitfalls?
A: Reproducibility in HTE is critical for training reliable machine learning models. Common issues include:
-
Inadequate Mixing: At small scales, ensuring proper mixing of reagents is crucial.
-
Temperature Control: Maintaining consistent temperature across all wells of a microplate can be challenging.
-
Solvent Evaporation: Evaporation can alter reagent concentrations over the course of an experiment.
-
Accurate Dispensing: The accuracy of liquid handling robotics is paramount, especially at nanoliter scales.
-
Troubleshooting:
-
Thorough Optimization of HTE Protocol: Before collecting data for your model, optimize the HTE method itself. This includes validating mixing efficiency, temperature uniformity, and dispensing accuracy.
-
Use of Internal Standards: Incorporate internal standards in your analytical methods (e.g., HPLC, GC-MS) to account for variations in sample preparation and analysis.
-
Data Presentation
The following tables summarize quantitative data from various studies on machine learning for chemical reaction yield prediction.
Table 1: Performance of Machine Learning Models in Yield Prediction for Suzuki-Miyaura Cross-Coupling Reactions
| Model Type | Feature Representation | Performance Metric | Value | Reference |
| Neural Network | One-hot Encoding | RMSE | 11% | [6] |
| Graph Neural Network | Molecular Graph | RMSE | 10.35% | |
| Random Forest | RDKit Features | R² | 0.828 ± 0.008 | [7] |
| Attributed Graph Neural Network | Molecular Graph | R² | ~0.92 | [7] |
| Yield-BERT | Text-based (SMILES) | MAE | 14% | [8] |
RMSE: Root Mean Square Error, R²: Coefficient of Determination, MAE: Mean Absolute Error
Table 2: Performance of Machine Learning Models in Yield Prediction for Buchwald-Hartwig Amination Reactions
| Model Type | Feature Representation | Performance Metric | Value | Reference |
| Random Forest | Physics-based descriptors | R² | 0.92 | [7] |
| BERT | Text-based (SMILES) | R² | 0.951 ± 0.005 | [7] |
| Chemical Atom-Level Reaction Learning (CARL) | Graph Neural Network | MAE | 2.81 | [8] |
| Chemical Atom-Level Reaction Learning (CARL) | Graph Neural Network | RMSE | 4.15 | [8] |
| Chemical Atom-Level Reaction Learning (CARL) | Graph Neural Network | R² | 0.977 | [8] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in machine learning-driven reaction optimization.
Protocol: Automated High-Throughput Experimentation for Suzuki-Miyaura Cross-Coupling Optimization
This protocol is adapted from a study on the optimization of Suzuki-Miyaura cross-coupling reactions using a closed-loop workflow with a robotic system.[9]
1. Materials and Reagents:
-
Aryl halide (e.g., para-bromoanisole)
-
Boronic acid derivative (e.g., para-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard for HPLC analysis
-
96-well microtiter plates
2. Instrumentation:
-
Automated liquid handling robot (e.g., Chemspeed platform)
-
Automated solid dispensing robot
-
Plate sealer
-
Heated shaker
-
HPLC system with an autosampler
3. Experimental Procedure:
-
Plate Preparation:
-
Use the solid dispensing robot to add the solid reagents (aryl halide, boronic acid derivative, catalyst, base) to each well of a 96-well microtiter plate according to the experimental design generated by the machine learning model.
-
-
Solvent and Internal Standard Addition:
-
Use the automated liquid handler to dispense the solvent mixture and the internal standard into each well.
-
-
Sealing and Reaction Incubation:
-
Seal the microtiter plate to prevent solvent evaporation.
-
Place the sealed plate on a heated shaker set to the desired temperature and agitation speed for the specified reaction time.
-
-
Quenching and Sample Preparation:
-
After the reaction is complete, unseal the plate.
-
Use the liquid handler to add a quenching solution to each well to stop the reaction.
-
Perform any necessary dilutions for HPLC analysis.
-
-
HPLC Analysis:
-
Transfer the diluted reaction mixtures to an HPLC vial plate.
-
Analyze the samples using an HPLC method optimized for separating the starting materials, product, and internal standard.
-
Quantify the product yield based on the peak areas relative to the internal standard.
-
-
Data Feedback to the Model:
-
The calculated yields for each reaction are automatically fed back into the machine learning model. The model is then retrained, and a new set of experiments is proposed for the next iteration of the optimization loop.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in machine learning-driven chemical reaction optimization.
References
- 1. Cost-informed Bayesian reaction optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upubscience.com [upubscience.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Validation & Comparative
comparing the biological activity of 2,4-Dichloro-7-methoxyquinoline derivatives
A Comparative Analysis of the Biological Activity of 2,4-Dichloro-7-methoxyquinoline Derivatives and Related Analogues
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic substitution on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. This guide provides a comparative overview of the biological activity of derivatives based on the this compound scaffold and structurally related analogues, with a focus on their anticancer and antimicrobial potential.
Anticancer Activity
Derivatives of the quinoline scaffold have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[1][2]
A series of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines were synthesized and evaluated for their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. Several of these compounds exhibited potent cytotoxic activities, with some showing better IC50 values than the established drug gefitinib.[3] For instance, compound 1f (a 7-fluoro-4-anilinoquinoline derivative) and compound 2i (an 8-methoxy-4-anilinoquinoline derivative) demonstrated significant cytotoxicity against both cell lines.[3]
Quinoline-based dihydrazone derivatives have also been synthesized and tested against a panel of human cancer cell lines, including BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), and A549 (lung adenocarcinoma).[4] Compounds 3b and 3c from this series showed particularly potent cytotoxic activity against MCF-7 cells, with IC50 values of 7.016 µM and 7.05 µM, respectively.[4] These compounds were found to induce apoptosis in a dose-dependent manner.[4]
The following table summarizes the anticancer activity of selected quinoline derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1f | HeLa | 10.18 | [3] |
| BGC823 | 8.32 | [3] | |
| 2i | HeLa | 7.15 | [3] |
| BGC823 | 4.65 | [3] | |
| 3b | MCF-7 | 7.016 | [4] |
| 3c | MCF-7 | 7.05 | [4] |
| Gefitinib (Reference) | HeLa | 17.12 | [3] |
| BGC823 | 19.27 | [3] | |
| 5-FU (Reference) | BGC-823 | >34.32 | [4] |
| BEL-7402 | >34.32 | [4] | |
| MCF-7 | >34.32 | [4] | |
| A549 | >34.32 | [4] |
Antimicrobial Activity
Quinoline derivatives are also known for their antibacterial and antifungal properties.[5][6] A variety of novel quinoline derivatives have demonstrated moderate to excellent activity against both Gram-positive and Gram-negative bacteria.[5] For example, certain derivatives have shown significant antibacterial activity against S. aureus and E. coli.[5]
One study reported a series of new quinoline derivatives with excellent antibacterial activity, with MIC values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[7] Specifically, compound 2 showed an MIC of 1.56 µg/mL against B. cereus, which was more potent than the reference drugs ciprofloxacin, chloramphenicol, and sulfamethoxazole.[7] Compound 6 also demonstrated strong antibacterial activity.[7]
The table below presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 11 | S. aureus | 6.25 | [5] |
| Compound 2 | B. cereus | 1.56 | [7] |
| S. aureus | 3.12 | [7] | |
| Compound 6 | B. cereus | 3.12 | [7] |
| S. aureus | 3.12 | [7] | |
| Ciprofloxacin (Reference) | B. cereus | 12.5 | [7] |
| S. aureus | 12.5 | [7] | |
| Chloramphenicol (Reference) | B. cereus | 6.25 | [7] |
| S. aureus | 6.25 | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[8]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
IC50 Determination: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[8]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method.[10]
-
Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Visualizations
Below are diagrams illustrating a general experimental workflow for anticancer drug screening and a simplified representation of a signaling pathway often targeted by quinoline derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 4-Alkoxy-2-Arylquinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-alkoxy-2-arylquinolines, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 4-alkoxy-2-arylquinolines is profoundly influenced by the nature and position of substituents on both the quinoline core and the 2-aryl moiety. The length of the alkoxy chain at the C4 position and the electronic properties of the substituents on the C2-aryl ring have been identified as critical determinants of potency.
Anticancer Activity: Topoisomerase I Inhibition
Recent studies have highlighted a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a novel class of Topoisomerase I (TOP1) inhibitors.[1][2][3] The inhibitory activity of these compounds is closely tied to the length of the alkoxy group at the C4 position. A key finding is that a propyl linker at the C4 position significantly enhances the growth inhibitory activity compared to an ethyl linker.[1] For instance, compounds with a propyl linker and a p-chlorophenyl group at C2 (compounds 14e-h in the cited study) exhibited a substantial improvement in growth inhibition (GI%) compared to their ethyl-linked counterparts (14a-d ).[1]
Furthermore, the substitution on the 2-aryl ring plays a crucial role. The replacement of a chloro substituent with a trifluoromethyl (CF3) group in some analogs led to a slight enhancement in anticancer activity.[1] The most potent compounds identified in one study were 14e-h and 14m-p , which all possess a propyl linker at C4 and a p-substituted phenyl group at C2.[2][3] Compound 14m emerged as particularly potent, with a full panel GI50 MG-MID of 1.26 μM across the NCI-60 cancer cell line panel.[2]
| Compound | C4-Alkoxy Group | C2-Aryl Substituent | Mean % Growth Inhibition (GI%) at 10 µM[1] | Full Panel GI50 MG-MID (µM)[2] |
| 14a-d | Ethyl | p-Chlorophenyl | 3-17% | - |
| 14e-h | Propyl | p-Chlorophenyl | 62-65% | - |
| 14i-l | Ethyl | p-Trifluoromethylphenyl | 13-34% | - |
| 14m | Propyl | (Not specified in abstract) | - | 1.26 |
Table 1: Comparison of anticancer activity of 4-alkoxy-2-arylquinolines as Topoisomerase I inhibitors.
Dual EGFR/FAK Kinase Inhibition
In a different approach to cancer therapy, 2-arylquinolines have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[4][5] While these studies focused more on the 2-aryl and other substitutions rather than the 4-alkoxy group specifically, they underscore the versatility of the 2-arylquinoline scaffold in targeting different anticancer pathways. The most potent compounds in this series, 6f, 6h, 6i, and 20f , demonstrated EGFR inhibition with IC50 values in the nanomolar range (20.15–25.39 nM).[4] Similarly, compounds 6f, 6h, 6i, 16d, and 20f showed strong FAK inhibition (IC50s = 14.25–22.68 nM).[4]
Antituberculosis Activity
The therapeutic potential of 4-alkoxy-2-arylquinolines extends beyond cancer. A series of 2-(fluorophenyl)-4-O-alkyl(C5-15)quinolines have been synthesized and evaluated for their antituberculosis activity.[6] These compounds showed the most significant activity against Mycobacterium smegmatis, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 500 μg/mL.[6] Notably, the compounds with a meta-fluorophenyl substituent at the C2 position (8a-k ) were the most active against M. smegmatis (MIC, 62.5-125 μg/mL).[6] An interesting SAR observation in this study was that the length of the alkyl chain at the C4-alkoxy position was negatively correlated with antioxidant capacity.[6]
| Series | C2-Aryl Substituent | Alkyl Chain Length (C4) | MIC against M. smegmatis (µg/mL)[6] |
| 7a-k | o-Fluorophenyl | C5-C15 | 62.5-500 |
| 8a-k | m-Fluorophenyl | C5-C15 | 62.5-125 |
| 9a-k | p-Fluorophenyl | C5-C15 | 62.5-500 |
Table 2: Antituberculosis activity of 2-(fluorophenyl)-4-O-alkylquinolines.
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is crucial for interpretation and replication.
Synthesis of 4-Alkoxy-2-Arylquinolines
The general synthetic route for the target 4-alkoxy-2-arylquinolines involves a multi-step process.[1]
-
Benzoylation: 2-aminoacetophenone derivatives are reacted with appropriate benzoyl chlorides in the presence of a base like triethylamine (Et3N) in dry tetrahydrofuran (THF).[1]
-
Cyclization: The resulting benzoyl derivatives undergo intramolecular cyclization to form the quinoline ring. This is typically achieved using a base such as sodium hydroxide (NaOH) in dry dioxane at elevated temperatures.[1]
-
Alkylation: The 4-hydroxyquinoline intermediate is then alkylated at the C4 position using an appropriate alkyl halide in the presence of a base like potassium hydroxide (KOH) and potassium iodide (KI) in dry dimethylformamide (DMF).[1]
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoline-Based Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quinoline-based topoisomerase I (Top1) inhibitors, a promising class of anti-cancer agents. By summarizing key performance data, detailing experimental methodologies, and visualizing affected signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.
Data Presentation: Performance of Quinoline-Based Top1 Inhibitors
The following tables summarize the in vitro efficacy of various quinoline-based compounds against human topoisomerase I and different cancer cell lines. The data is compiled from multiple studies, and direct comparison should be approached with consideration for potential variations in experimental conditions.
Table 1: Inhibitory Activity against Human Topoisomerase I
| Compound Class | Specific Compound | Top1 IC50 (µM) | Reference |
| Quinoline Derivatives | Compound 28 | 0.029 ± 0.00004 | [1] |
| Compound 20 | Potent (Comparable to Camptothecin) | ||
| Pyrazolo[4,3-f]quinolines | Compound 1M | Not Reported | [2] |
| Compound 2E | Not Reported | [2] | |
| Compound 2P | Not Reported | [2] | |
| Indeno[1,2-c]quinolines | Compound 18 | Dual Top1/Top2 inhibitor | |
| Compound 19 | Strong Inhibition |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Topoisomerase I by 50%.
Table 2: Cytotoxicity against Human Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Quinoline Derivatives | Compound 20 | A549 (Lung) | 0.03 | |
| Pyrazolo[4,3-f]quinolines | Compound 1M | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 8 | [2] |
| Compound 2E | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 8 | [2] | |
| Compound 2P | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 8 | [2] | |
| Indeno[1,2-c]quinolines | Compound 18 | SAS, A549 | More active than Camptothecin | |
| Compound 19 | HeLa, SAS, A549, BT483 | 0.23, 0.84, 0.89, 0.79 |
GI50/IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of compounds on the catalytic activity of human topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
Procedure:
-
Prepare a reaction mixture containing 10x Topo I Assay Buffer, supercoiled plasmid DNA (final concentration ~0.25 µg/µL), and sterile water in a microfuge tube.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known Top1 inhibitor like camptothecin).
-
Initiate the reaction by adding purified human topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the 5x Stop Buffer/Gel Loading Dye. An optional step is to add proteinase K and incubate for a further 15-30 minutes at 37°C to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 1-2.5 V/cm) until the dye front reaches the end of the gel.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.
-
Visualize the DNA bands under a UV transilluminator and photograph the gel. The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the quinoline-based compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a few hours at room temperature in the dark, or on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1x Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
Quinoline-based topoisomerase I inhibitors exert their anti-cancer effects through the induction of DNA damage, which subsequently triggers various cellular signaling pathways leading to cell cycle arrest and apoptosis. Below are diagrams illustrating some of the key pathways affected.
Caption: General workflow of Top1 inhibition leading to cell death.
References
A Comparative Guide to the Validation of 4-Chloro-7-methoxyquinoline-6-carboxamide as a Drug Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-chloro-7-methoxyquinoline-6-carboxamide as a pivotal intermediate in the synthesis of kinase inhibitors, with a specific focus on the multi-kinase inhibitor, Lenvatinib. An objective comparison with an alternative synthetic strategy is presented, supported by experimental data, to aid researchers in making informed decisions for their drug development pipelines.
Executive Summary
The synthesis of complex kinase inhibitors like Lenvatinib relies on the efficient and high-purity production of key intermediates. 4-chloro-7-methoxyquinoline-6-carboxamide has emerged as a critical building block in a widely adopted synthetic route for Lenvatinib. This guide details the validation of this intermediate through a comparative analysis of its primary synthesis route against an alternative pathway commencing from 2-chloro-4-hydroxybenzoic acid. The comparison covers reaction yields, purity, and detailed experimental protocols. The data indicates that while both routes are viable, the choice of pathway may depend on factors such as starting material availability, desired purity profile, and overall process efficiency.
Comparison of Synthetic Routes and Intermediates
The validation of 4-chloro-7-methoxyquinoline-6-carboxamide is best understood in the context of the overall synthetic strategy for Lenvatinib. Below is a comparison of two prominent routes.
| Parameter | Route 1: Via 4-chloro-7-methoxyquinoline-6-carboxamide | Route 2: Via 2-chloro-4-hydroxybenzoic acid methyl ester |
| Key Intermediate | 4-chloro-7-methoxyquinoline-6-carboxamide | 4-[3-chloro-4-(methoxycarbonyl)phenoxy]-7-methoxyquinoline-6-carboxamide |
| Starting Materials | 4-cyano-3-hydroxyaniline | 2-chloro-4-hydroxybenzoic acid methyl ester, 4-chloro-7-methoxyquinoline-6-carboxamide |
| Overall Yield of Lenvatinib | Approximately 35-45% (multi-step synthesis) | Reported yield of 76-78% for the final two steps.[1] |
| Purity of Key Intermediate | Typically >98% (HPLC)[2] | Data not explicitly available, but high purity is inferred from subsequent reaction yields. |
| Key Reaction Steps | Nitrile to carboxamide conversion, nucleophilic aromatic substitution. | Substitution reaction followed by hydrolysis and Curtius rearrangement.[1] |
| Advantages | Well-established route with readily available starting materials for the intermediate. | Potentially shorter overall synthesis, simple and readily available raw materials.[1] |
| Disadvantages | Multi-step synthesis of the key intermediate can impact overall yield. | May involve more complex rearrangement reactions. |
Experimental Protocols
Route 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide
This synthesis involves a multi-step process starting from 4-cyano-3-hydroxyaniline.
Step 1: Synthesis of 4-cyano-3-methoxyaniline 134g of 4-cyano-3-hydroxyaniline is dissolved in 500mL of N,N-dimethylformamide (DMF). To this, 32g of tetrabutylammonium bromide and 268g of potassium carbonate are added. The mixture is heated to 110°C, and 100g of dimethyl carbonate is slowly added. The reaction proceeds for 8 hours. After cooling, the solvent is removed, and the product is extracted with ethyl acetate and recrystallized to yield a pale yellow solid.[3]
Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone The product from the previous step is dissolved in ethanol and reacted with propionaldehyde under reflux for 5 hours. The solvent is then removed, and the residue is treated with polyphosphoric acid at 90°C for 10 hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered and dried.[3]
Step 3: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline 50g of 6-cyano-7-methoxy-4-quinolinone is dissolved in 80mL of sulfolane and heated under reflux for 5 hours. The product is precipitated in ice water, filtered, and dried to yield a white powder.[3]
Step 4: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide 218g of 6-cyano-7-methoxy-4-chloroquinoline is dissolved in a 1:1500 solution of glacial acetic acid and water and heated at 80°C for 24 hours. The product is precipitated by adding ice water, filtered, and dried to yield the final intermediate.[3] A yield of 91% has been reported for a similar hydrolysis step using hydrogen peroxide and potassium carbonate in DMSO.[4]
Route 2: Alternative Synthesis of Lenvatinib
This route utilizes 4-chloro-7-methoxyquinoline-6-carboxamide as a starting material but couples it with a different intermediate.
Step 1: Synthesis of 4-[3-chloro-4-(methoxycarbonyl)phenoxy]-7-methoxyquinoline-6-carboxamide 2-chloro-4-hydroxybenzoic acid methyl ester and 4-chloro-7-methoxyquinoline-6-amide are reacted in a suitable solvent under alkaline conditions.[1]
Step 2: Synthesis of 4-(3-chloro-4-carboxyphenoxy)-7-methoxyquinoline-6-carboxamide The product from the previous step undergoes alkaline hydrolysis to yield the carboxylic acid derivative.[1]
Step 3: Synthesis of Lenvatinib The carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA), followed by a one-pot reaction with cyclopropylamine to yield Lenvatinib. Reported yields for this final step are in the range of 76-78%.[1]
Visualizations
Signaling Pathway of Lenvatinib
Lenvatinib is a multi-targeted tyrosine kinase inhibitor that affects several signaling pathways involved in tumor angiogenesis and proliferation.
Caption: Lenvatinib's mechanism of action targeting multiple tyrosine kinase receptors.
Experimental Workflow for the Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide
The following diagram illustrates the key stages in the synthesis of the primary intermediate.
Caption: Synthetic workflow for 4-chloro-7-methoxyquinoline-6-carboxamide.
Logical Comparison of Synthetic Routes
This diagram provides a high-level comparison of the two synthetic strategies for Lenvatinib.
References
A Comparative Guide to the Synthesis of 4-chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
4-chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably targeted anticancer agents like Cabozantinib and Tivozanib.[1] The efficiency and scalability of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 4-chloro-6,7-dimethoxyquinoline, offering a comprehensive overview of methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable pathway for their needs.
Synthetic Strategies: An Overview
Two principal synthetic pathways to 4-chloro-6,7-dimethoxyquinoline have been extensively reported. Both routes converge on the formation of a key intermediate, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the final product. The divergence lies in the initial starting materials and the sequence of reactions employed to construct the quinoline core.
Route 1 commences with 3,4-dimethoxyacetophenone and proceeds through a three-step sequence of nitration, condensation, and reductive cyclization to afford the 4-hydroxyquinoline intermediate.[1][2]
Route 2 utilizes 3,4-dimethoxyaniline as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization with a suitable reagent like ethyl chloroformate to form the same 4-hydroxyquinoline precursor.[2][3]
The final step in both synthetic strategies is the chlorination of 4-hydroxy-6,7-dimethoxyquinoline, typically achieved using phosphorus oxychloride (POCl₃).[4]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the chlorination step, which is common to both primary synthetic routes. Data for the multi-step synthesis of the intermediate 4-hydroxy-6,7-dimethoxyquinoline is more variable in the literature, with overall yields for the complete synthesis of 4-chloro-6,7-dimethoxyquinoline from 3,4-dimethoxyacetophenone reported to be upwards of 46%.[5]
| Parameter | Value | Reference |
| Reactants | ||
| 4-hydroxy-6,7-dimethoxyquinoline | 11.7 g (0.057 mol) | [4] |
| Phosphorus Oxychloride (POCl₃) | 30.4 g (0.20 mol) | [4] |
| Solvent | ||
| Diethylene Glycol Dimethyl Ether | 100 mL | [4] |
| Reaction Conditions | ||
| Temperature | 100°C | [4] |
| Reaction Time | 6 hours | [4] |
| Work-up | ||
| 10% Potassium Carbonate Solution | 1200 mL | [4] |
| Recrystallization Solvent | ||
| Ethyl Acetate / Ethanol (1:1 v/v) | 120 mL | [4] |
| Yield | ||
| Product Mass | 10.1 g | |
| Yield (%) | 79.2% | [4] |
Experimental Protocols
Route 1: From 3,4-dimethoxyacetophenone
This route involves the synthesis of the intermediate 4-hydroxy-6,7-dimethoxyquinoline followed by chlorination.
1. Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
-
Step 1.1: Nitration of 3,4-dimethoxyacetophenone. 3,4-dimethoxyacetophenone is reacted with nitric acid in acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone.[1]
-
Step 1.2: Condensation. The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][5]
-
Step 1.3: Reduction and Cyclization. The product from the condensation step is then subjected to a hydrogenation reaction, leading to reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[1][5]
2. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
-
Reaction Setup: In a 250 mL reaction flask, add 11.7 g (0.057 mol) of 4-hydroxy-6,7-dimethoxyquinoline.[4] To this, add 100 mL of diethylene glycol dimethyl ether at 20°C with stirring.[4] Carefully add 30.4 g (0.20 mol) of phosphorus oxychloride to the suspension.[4]
-
Reaction: Heat the mixture to 100°C and maintain this temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).[4]
-
Work-up and Purification: After the reaction is complete, cool the mixture to 20°C and pour it into 1200 mL of a 10% potassium carbonate solution.[4] Stir for 2 hours to allow for precipitation.[4] Collect the solid by suction filtration and dry it.[4] The crude product is then purified by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to yield 4-chloro-6,7-dimethoxyquinoline.[4]
Route 2: From 3,4-dimethoxyaniline
This pathway also proceeds through the formation of 4-hydroxy-6,7-dimethoxyquinoline.
1. Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
-
This route involves the nitration of 3,4-dimethoxyaniline, followed by reduction of the nitro group, and subsequent cyclization with ethyl chloroformate to give the 4-hydroxyquinoline intermediate.[2][3]
2. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
-
The chlorination procedure is identical to that described in Route 1.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of the two main synthetic routes to 4-chloro-6,7-dimethoxyquinoline.
Caption: Detailed experimental workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of 4-chloro-6,7-dimethoxyquinoline. The choice between Route 1 and Route 2 may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. The chlorination step is a well-defined and high-yielding reaction that is crucial for the successful synthesis of the final product. The provided data and protocols offer a solid foundation for researchers to reproduce and optimize these synthetic pathways for their drug discovery and development endeavors.
References
Comparative Efficacy of 6-chloro-7-methoxy-4(1H)-quinolones Against Plasmodium
A Comparison Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. Among the promising candidates are 6-chloro-7-methoxy-4(1H)-quinolones, a class of compounds that has demonstrated significant efficacy against multiple stages of the Plasmodium life cycle.[1][2][3][4][5] This guide provides a comparative analysis of the performance of these quinolones against other established antimalarial drugs, supported by experimental data and detailed methodologies.
In Vitro Efficacy against Plasmodium falciparum
The in vitro activity of 6-chloro-7-methoxy-4(1H)-quinolones has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the 50% effective concentration (EC50) values for representative compounds from this class and compares them with standard antimalarial drugs.
Table 1: In Vitro Activity of 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones and Comparator Drugs against P. falciparum Strains [1]
| Compound/Drug | EC50 (nM) vs. W2 (chloroquine-resistant) | EC50 (nM) vs. TM90-C2B (multidrug-resistant) |
| 6-chloro-7-methoxy-4(1H)-quinolones | ||
| Compound 12 | 5.83 | 4.03 |
| Compound 17 | 6.65 | 2.67 |
| Compound 33 | ~20 | 11.3 |
| Compound 34 | ~25 | 12.6 |
| Comparator Drugs | ||
| Atovaquone | 1.4 | 18,400 |
| Chloroquine | 421 | 229 |
| Dihydroartemisinin | 5.5 | 5.9 |
Table 2: In Vitro Activity of Additional 6-chloro-7-methoxy-4(1H)-quinolones [2]
| Compound | EC50 (nM) vs. W2 | EC50 (nM) vs. TM90-C2B |
| Compound 19 | 128 | 120 |
| Compound 20 | >500 | 219 |
| Compound 21 | 928 | >500 |
In Vivo Efficacy in a Murine Model
The in vivo efficacy of selected 6-chloro-7-methoxy-4(1H)-quinolones was assessed using the Thompson test (4-day suppressive test) in mice infected with Plasmodium berghei. This test evaluates the ability of a compound to reduce parasitemia over a defined period.
Table 3: In Vivo Efficacy of 6-chloro-7-methoxy-4(1H)-quinolones in P. berghei-infected Mice [1][3][4][5]
| Compound | Dose (mg/kg) | Administration Route | % Parasitemia Reduction (Day 6) |
| Compound 7 | Not Specified | Not Specified | >99% |
| Compound 62 | Not Specified | Not Specified | >99% |
| Compound 66 | Not Specified | Not Specified | >99% |
| Compound 67 | Not Specified | Not Specified | >99% |
Mechanism of Action: Targeting the Cytochrome bc1 Complex
The primary target of 6-chloro-7-methoxy-4(1H)-quinolones is the Plasmodium cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][2] Inhibition of this complex disrupts mitochondrial function, leading to parasite death. This mechanism is similar to that of the antimalarial drug atovaquone.
Caption: Inhibition of the Plasmodium cytochrome bc1 complex by 6-chloro-7-methoxy-4(1H)-quinolones.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strains (e.g., W2, TM90-C2B)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
SYBR Green I lysis buffer
-
96-well microplates
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete medium.
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Infection: Add parasitized red blood cells (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Determine the EC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.
Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial activity assay.
In Vivo Efficacy Assay (4-Day Suppressive Test / Thompson Test)
This test evaluates the in vivo antimalarial activity of a compound in a murine model.[6][7]
Materials:
-
Plasmodium berghei (ANKA strain)
-
Female ICR or Swiss Webster mice
-
Test compounds and vehicle control
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
Treatment: Administer the test compound orally or subcutaneously once daily for four consecutive days (days 0 to 3 post-infection). A control group receives the vehicle, and a positive control group receives chloroquine.
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percent reduction in parasitemia compared to the vehicle-treated control group.
Caption: Workflow for the in vivo 4-day suppressive test (Thompson test).
References
- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
A Comparative Analysis of the Cytotoxicity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline
A comparative guide on the cytotoxic effects of novel Morita-Baylis-Hillman adducts (MBHA) of 7-chloroquinoline, which have shown significant antiproliferative activity. This guide is intended for researchers, scientists, and professionals in drug development, providing a concise summary of quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Data Presentation: IC50 Values
The inhibitory concentration (IC50) values from studies on various Morita-Baylis-Hillman adducts of 7-chloroquinoline are summarized below. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, offering a quantitative measure of cytotoxic potency. The data highlights the impact of different structural modifications on anticancer activity. Doxorubicin, a standard chemotherapy agent, is included for comparison.[1]
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| Derivative 8 | 82.60 ± 0.57 | 27.19 ± 0.77 |
| Derivative 9 | 77.70 ± 10.90 | 65.82 ± 2.24 |
| Derivative 10 | 54.46 ± 2.40 | 46.36 ± 7.79 |
| Derivative 11 | 89.70 ± 6.60 | 100.68 ± 2.18 |
| Derivative 13 | 79.38 ± 5.43 | 52.41 ± 2.35 |
| Derivative 14 | 80.30 ± 6.90 | 95.42 ± 5.63 |
| Derivative 15 | 83.86 ± 1.16 | 90.44 ± 8.42 |
| Derivative 16 | 86.40 ± 0.50 | 94.33 ± 5.11 |
| Doxorubicin | 79.30 ± 1.19 | 80.30 ± 2.10 |
Data sourced from Oliveira, et al. (2021).[1]
Studies on other novel MBHA/7-chloroquinoline hybrids have also demonstrated significant cytotoxic potential against various cancer cell lines, including NCI-H292, HCT-116, MCF-7, and HL-60.[2] Notably, adducts containing a nitro group in the ortho position have shown expressive cytotoxic potential, with IC50 values as low as 4.60 µmol L-1.[2] The lipophilicity of the compounds, influenced by the length of the spacer chain, also appears to play a role in their inhibitory activity.[2]
Experimental Protocols
The IC50 values presented were determined using a standard cell viability assay, as detailed below.
Cell Culture and Treatment:
-
MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cells were cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[1]
-
Cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Following incubation, the cells were treated with various concentrations of the 7-chloroquinoline derivatives and a positive control (Doxorubicin) for 48 hours.[1]
MTT Assay for Cell Viability:
-
After the 48-hour treatment period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.[1]
-
The plates were incubated for an additional period to allow for the formation of formazan crystals by viable cells.
-
The supernatant was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[1]
-
The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.[1]
-
The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.[1]
Mandatory Visualizations
Caption: Workflow of the MTT assay for determining IC50 values.
While the precise signaling pathways for these novel 7-chloroquinoline derivatives are still under investigation, quinoline-based compounds are known to exert their anticancer effects through various mechanisms.[1] One common mechanism involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.[1] The following diagram illustrates a generalized apoptosis pathway that may be affected.
Caption: Generalized apoptotic signaling pathway potentially affected.
References
Assessing the Antiproliferative Properties of Functionalized Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In oncology, functionalized quinolines have emerged as a promising class of antiproliferative agents, demonstrating efficacy against a variety of cancer cell lines.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule assembly, and interference with critical tumor growth signaling pathways. This guide provides an objective comparison of the antiproliferative properties of select functionalized quinoline derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
Comparative Anticancer Activity of Functionalized Quinolines
The antiproliferative activity of functionalized quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of representative quinoline-chalcone and 4-anilinoquinoline derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12e | MGC-803 | Human Gastric Carcinoma | 1.38 | [2][3][4] |
| HCT-116 | Human Colorectal Carcinoma | 5.34 | [2][3][4] | |
| MCF-7 | Human Breast Adenocarcinoma | 5.21 | [2][3][4] | |
| 9i | A549 | Human Lung Carcinoma | 3.91 | [5][6] |
| K-562 | Human Chronic Myelogenous Leukemia | 1.91 | [5][6] | |
| 9j | A549 | Human Lung Carcinoma | 5.29 | [5][6] |
| K-562 | Human Chronic Myelogenous Leukemia | 2.67 | [5] |
Table 2: Antiproliferative Activity of 4-Anilinoquinoline Derivatives
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) | Reference |
| 11 | HCT-116 | Human Colorectal Carcinoma | 0.07 | [7] |
| MCF-7 | Human Breast Adenocarcinoma | <0.01 | [7] | |
| MDA-MB-435 | Human Melanoma | <0.01 | [7] | |
| 1f | HeLa | Human Cervical Carcinoma | Not Specified | [8] |
| BGC823 | Human Gastric Carcinoma | Potent | [8] | |
| 2i | HeLa | Human Cervical Carcinoma | Potent | [8] |
| BGC823 | Human Gastric Carcinoma | Potent | [8] | |
| 3d | HepG2 | Human Hepatocellular Carcinoma | 8.50 | [9] |
| 3e | HepG2 | Human Hepatocellular Carcinoma | 12.76 | [9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the antiproliferative properties of functionalized quinolines.
Cell Viability and Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble formazan dye.
-
Procedure:
-
Dispense 100 µL of cell suspension (5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[11]
-
Add 10 µL of various concentrations of the test compounds to the plate.
-
Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).[11]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Induce apoptosis in cells by treating with the quinoline derivatives for a specified time.
-
Collect 1-5 x 10^5 cells and resuspend them in 500 µL of 1x Annexin V binding buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 5-15 minutes.[12]
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
2. Cell Cycle Analysis using Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Store the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[13][14]
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
Analyze the DNA content by flow cytometry.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many functionalized quinolines exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[15][16][17]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by functionalized quinolines.
Experimental Workflow: Assessing Antiproliferative Activity
A typical workflow for evaluating the antiproliferative properties of a novel compound involves a series of in vitro assays.
Caption: General experimental workflow for evaluating the antiproliferative properties of new compounds.
Logical Relationship: Structure-Activity Relationship (SAR)
The antiproliferative activity of quinoline derivatives is highly dependent on the nature and position of their functional groups. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
Caption: Simplified structure-activity relationship (SAR) for antiproliferative quinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
Comparative Analysis of the Larvicidal Activity of 4,7-Dichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel and effective larvicides to combat mosquito-borne diseases has driven research into various synthetic compounds. Among these, 4,7-dichloroquinoline and its derivatives have emerged as a promising class of molecules demonstrating significant larvicidal potential. This guide provides a comparative analysis of the larvicidal activity of several 4,7-dichloroquinoline derivatives, supported by experimental data, to aid in the development of new vector control agents.
Quantitative Data Summary
The larvicidal efficacy of 4,7-dichloroquinoline and its 4-alkoxy/amino-substituted derivatives against the primary dengue vector, Aedes aegypti, is summarized in the table below. The data is presented as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. A lower LC50 value indicates higher potency.
| Compound | R Group | LC50 (ppm) after 24h Exposure[1] |
| 4,7-dichloroquinoline (Parent Compound) | -Cl | 5.57 |
| 4-Alkoxy-7-chloroquinoline Derivatives | ||
| Derivative 1 | -O-pentyl | 2.51 |
| Derivative 2 | -O-ethyl-Cl | 0.02 |
| 4-Amino-7-chloroquinoline Derivatives | ||
| Derivative 3 | -NH-butyl | > 100 |
| Derivative 4 | -NH-pentyl | > 100 |
| Standard Larvicide | ||
| Spinosad | N/A | 0.05 |
Key Observations:
-
Substitution at the 4-position of the quinoline ring significantly influences larvicidal activity.
-
The 4-alkoxy derivatives, particularly the one with an -O-ethyl-Cl moiety (Derivative 2), exhibited substantially higher potency than the parent 4,7-dichloroquinoline.[1]
-
Derivative 2 was also more potent than the commercially available larvicide, Spinosad.[1]
-
The tested 4-amino derivatives showed significantly lower larvicidal activity compared to the parent compound and the 4-alkoxy derivatives.
Experimental Protocols
The following is a detailed methodology for the larvicidal bioassay, adapted from World Health Organization (WHO) guidelines, to ensure reproducibility and standardization of results.
1. Test Organisms:
-
Late third or early fourth instar larvae of Aedes aegypti are used for the assay.
-
Larvae are reared in a laboratory under controlled conditions of 27±2°C, 75-85% relative humidity, and a 12:12 hour light:dark photoperiod.
2. Preparation of Test Solutions:
-
A stock solution of each test compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial dilutions of the stock solution are made to obtain a range of desired test concentrations. The final concentration of the solvent in the test medium should not exceed a level that is non-toxic to the larvae.
3. Bioassay Procedure:
-
Groups of 20-25 larvae are placed in beakers or cups containing a specific volume of dechlorinated water (e.g., 100 mL).
-
The appropriate volume of the test solution is added to the water to achieve the desired final concentration.
-
Each concentration is tested in at least three to four replicates.
-
A control group (treated with the solvent only) and an untreated group are run in parallel for each experiment.
-
Larval mortality is recorded after a 24-hour exposure period. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
4. Data Analysis:
-
The percentage of mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula.
-
The LC50 values and their 95% confidence intervals are determined using probit analysis or other appropriate statistical methods.
Proposed Mechanism of Action: A Neurological Target
While the precise signaling pathways for the larvicidal action of 4,7-dichloroquinoline derivatives are still under investigation, a plausible mechanism involves the disruption of neurotransmission in the insect nervous system. Many quinoline-based compounds have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the larva.
One study proposed that the larvicidal effect of 4,7-dichloroquinoline may be due to the "upregulation of electronegative ions," which enhances its biological activity on target pests.[4] However, this remains a general hypothesis requiring further experimental validation to elucidate the specific molecular targets and signaling cascades involved.
Visualizing the Experimental Workflow and Proposed Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing larvicidal activity and the proposed signaling pathway for the action of 4,7-dichloroquinoline derivatives.
Caption: Experimental workflow for larvicidal activity assessment.
Caption: Proposed mechanism of action via acetylcholinesterase inhibition.
References
- 1. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichloro-7-methoxyquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-7-methoxyquinoline, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets. This information is crucial for a comprehensive understanding of the chemical's properties and potential hazards.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇Cl₂NO | [1] |
| Molecular Weight | 228.07 g/mol | [1] |
| Melting Point | 135-138°C | [2] |
| Boiling Point | 327.9 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Work Area Preparation:
-
All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedure
The primary and accepted method for the disposal of this compound is through a licensed hazardous waste disposal facility. The following steps outline the process for collecting and preparing the chemical waste for pickup.
1. Waste Segregation:
-
As a halogenated aromatic compound, this compound waste must be collected separately from non-halogenated chemical waste.[3][4]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5]
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound waste, minimizing dust formation. Place the solid waste into the designated halogenated waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the halogenated waste container.
-
Solutions: If the waste is in a solvent, it should be collected in a compatible, sealed container that is also labeled as "Halogenated Organic Waste." Do not mix with other waste streams.
3. Container Labeling and Storage:
-
The waste container must be robust, leak-proof, and kept closed when not in use.[6]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[3]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
The logical flow of these disposal procedures is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, the area should be evacuated except for personnel trained in chemical spill cleanup.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep the material to avoid creating dust and place it in the designated halogenated waste container. For a liquid spill, use an inert absorbent material, and then place the absorbent material into the waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS office.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within your laboratory.
References
Personal protective equipment for handling 2,4-Dichloro-7-methoxyquinoline
Based on data from related compounds, 2,4-Dichloro-7-methoxyquinoline is anticipated to be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[4] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is essential to mitigate risks associated with handling this compound.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[1][2][6] | Protects against splashes and vapors that can cause serious eye damage.[1][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2][6] | Prevents skin contact, which can lead to irritation.[1][4] |
| Respiratory | Use in a well-ventilated chemical fume hood.[1][2][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1][4] |
Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Work Area: Conduct all work in a designated area, within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Ensure the work area is clean and uncluttered.
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.[7]
-
Gather Materials: Place all necessary equipment, reagents, and waste containers within the fume hood before starting work.
2. Handling Procedures:
-
Weighing and Aliquoting: Handle the compound, especially if it is a solid powder, carefully within the fume hood to avoid generating dust.[2] Use appropriate tools like spatulas and weigh boats.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Experimental Operations: Keep the fume hood sash at the lowest practical height during all manipulations.[1]
3. Post-Handling and Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[1][2] Collect the rinsate as hazardous waste.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][7]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and weigh boats, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinsates, in a separate, labeled, and sealed container for halogenated organic waste.[1][2][6] Do not mix with non-halogenated waste streams.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and any other components.[2][6]
2. Storage and Disposal:
-
Temporary Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]
-
Final Disposal: The recommended method for disposal of chlorinated organic compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[6] Never dispose of this chemical down the drain or in regular trash.[2][6] Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
